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  • Product: 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester
  • CAS: 853798-93-3

Core Science & Biosynthesis

Foundational

Ethyl 2-Fluoro-4-Iodonicotinate: A Strategic Scaffold for Advanced Pyridine Functionalization

Executive Summary In modern drug discovery, the rapid and regioselective synthesis of highly substituted heteroaromatics is paramount. Ethyl 2-fluoro-4-iodonicotinate (CAS: 853798-93-3) has emerged as a privileged buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rapid and regioselective synthesis of highly substituted heteroaromatics is paramount. Ethyl 2-fluoro-4-iodonicotinate (CAS: 853798-93-3) has emerged as a privileged building block due to its tri-orthogonal reactivity profile. By strategically combining a highly labile C4-iodine, a highly activated C2-fluorine, and a versatile C3-ethyl ester, this scaffold allows chemists to perform sequential, site-specific functionalizations without the need for cumbersome protecting group strategies.

This whitepaper dissects the physicochemical properties, mechanistic causality, and validated experimental workflows required to harness this molecule effectively in the synthesis of complex pharmaceutical intermediates, such as kinase inhibitors and fused polyaromatic alkaloids1[1].

Physicochemical Profiling & Structural Causality

Before deploying this scaffold in a synthetic campaign, it is critical to understand how its physical properties dictate its handling and reactivity. The molecule's low topological polar surface area (TPSA) and high lipophilicity make it highly soluble in standard organic solvents (e.g., DCM, THF, DMF), facilitating homogeneous catalysis.

Quantitative Data Summary
PropertyValueScientific Implication
Chemical Name Ethyl 2-fluoro-4-iodopyridine-3-carboxylateStandard IUPAC nomenclature.
CAS Registry Number 853798-93-3Unique identifier for procurement 2[2].
Molecular Formula C8H7FINO2Defines exact mass calculations for LC-MS.
Molecular Weight 295.05 g/mol [M+H]+ expected at m/z 296.0 in ESI+ mode.
TPSA 39.19 ŲIndicates excellent membrane permeability (Rule of 5 compliant) 3[3].
Fraction Csp3 0.25High sp2 character; typical of planar aromatic scaffolds 3[3].
Rotatable Bonds 3Confined flexibility, ideal for rigid pharmacophore modeling.

The Orthogonal Reactivity Landscape

The true power of Ethyl 2-fluoro-4-iodonicotinate lies in the distinct electronic environments of its substituents.

  • C4-Iodine (The Soft Electrophile): The C-I bond possesses the lowest bond dissociation energy (BDE) on the ring. It is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)). This allows for exclusive C-C or C-N bond formation at C4 via Suzuki, Sonogashira, or Buchwald-Hartwig couplings 4[4].

  • C2-Fluorine (The Hard Electrophile): Fluorine is highly electronegative and acts as an exceptional leaving group in Nucleophilic Aromatic Substitution (SNAr). Its position ortho to the electron-withdrawing pyridine nitrogen and the C3-ester creates a highly localized electron deficiency, stabilizing the intermediate Meisenheimer complex during nucleophilic attack.

  • C3-Ethyl Ester (The Latent Handle): The ester provides a steric shield that helps dictate the regioselectivity of incoming nucleophiles. Post-functionalization of the ring, it can be saponified to a carboxylic acid for subsequent amide coupling.

ReactivityMap Core Ethyl 2-fluoro-4-iodonicotinate (Core Scaffold) C4 C4 Position (Iodine) Pd-Catalyzed Cross-Coupling Core->C4 Oxidative Addition C2 C2 Position (Fluorine) Nucleophilic Aromatic Substitution Core->C2 Meisenheimer Complex C3 C3 Position (Ethyl Ester) Hydrolysis / Amidation Core->C3 Electrophilic Carbonyl Suzuki Suzuki / Sonogashira (C-C Bond Formation) C4->Suzuki Amination Buchwald-Hartwig (C-N Bond Formation) C4->Amination SNAr_Amines N-Nucleophiles (Amines, Anilines) C2->SNAr_Amines SNAr_Thiols S/O-Nucleophiles (Thiols, Alkoxides) C2->SNAr_Thiols

Figure 1: Orthogonal reactivity map detailing site-specific functionalization pathways.

Strategic Workflow: The Rule of Electronic Sequencing

Causality Check: Why must Pd-catalyzed cross-coupling at C4 precede SNAr at C2? If SNAr is performed first using an electron-donating nucleophile (e.g., an amine), the resulting product will pump electron density into the pyridine ring. This dramatically increases the electron density at the C4 position, making the subsequent oxidative addition of Palladium into the C-I bond kinetically unfavorable (catalyst stalling). Therefore, the golden rule is: Cross-couple the halogen first, displace the fluorine second.

Workflow Step1 1. Starting Material Ethyl 2-fluoro-4- iodonicotinate Step2 2. C4-Functionalization Suzuki Coupling (Pd-Catalysis) Step1->Step2 Step3 3. C2-Functionalization SNAr Reaction (Nucleophilic Attack) Step2->Step3 Step4 4. C3-Functionalization Ester Hydrolysis (Saponification) Step3->Step4 Step5 5. Final Target Polysubstituted Pyridine Step4->Step5

Figure 2: Optimal sequential functionalization workflow to prevent catalyst deactivation.

Validated Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) to ensure mechanistic integrity and troubleshoot common failure modes.

Protocol A: Regioselective C4 Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl group at C4 while preserving the C2-fluorine.

Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine Ethyl 2-fluoro-4-iodonicotinate (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (2.5 eq).

    • Causality: The bidentate dppf ligand tightly coordinates the Palladium center, preventing catalyst precipitation (Pd black) and suppressing unwanted protodehalogenation.

  • Solvent System: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to H₂O. Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: The biphasic system ensures the organic substrates and the inorganic base are fully solvated, maximizing the interfacial reaction rate.

  • Execution: Heat the reaction mixture to 80°C under an Argon atmosphere for 4–6 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Criteria: The starting material peak (m/z 296.0 [M+H]+) must be completely consumed. If a peak at m/z 170.1 [M+H]+ appears, protodehalogenation has occurred, indicating oxygen ingress or degraded catalyst.

Protocol B: C2 Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C2-fluorine with a primary or secondary amine.

Methodology:

  • Preparation: Dissolve the C4-functionalized intermediate from Protocol A (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration).

    • Causality: NMP is a highly polar aprotic solvent that effectively stabilizes the polar transition state (Meisenheimer complex), significantly accelerating the reaction kinetics compared to THF or DCM.

  • Reagent Addition: Add the nucleophilic amine (1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HF generated during the reaction. Without it, the generated acid would protonate the incoming amine, stalling the reaction.

  • Execution: Heat the mixture to 100°C for 12 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1).

    • Validation Criteria: The displacement of the highly electronegative fluorine by an electron-donating amine will result in a highly UV-active, significantly more polar spot on the TLC plate. LC-MS will confirm the exact mass of the target adduct.

References

  • Bidepharm Catalog Data: Ethyl 2-fluoro-4-iodonicotinate (CAS 853798-93-3)
  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions Source: ResearchGate / ChemInform URL
  • First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis Source: The Journal of Organic Chemistry - ACS Publications URL
  • 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester | 853798-93-3 Source: Sigma-Aldrich URL

Sources

Exploratory

Introduction: The Strategic Value of Polyfunctional Pyridines in Modern Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-Fluoro-4-iodopyridine-3-carboxylate In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds are of paramount impo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-Fluoro-4-iodopyridine-3-carboxylate

In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a ubiquitous structural motif found in numerous FDA-approved drugs.[1] The strategic functionalization of this ring with specific substituents can profoundly influence a molecule's biological activity and physicochemical properties. The introduction of a fluorine atom, for instance, is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[2][3] Simultaneously, the presence of an iodine atom provides a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4]

This guide provides a comprehensive technical overview of the synthesis and characterization of Ethyl 2-fluoro-4-iodopyridine-3-carboxylate (also known as 2-fluoro-3-carbethoxy-4-iodopyridine). This molecule is a valuable building block, integrating the electronic effects of a fluorine atom, the reactivity of an iodine atom, and the synthetic potential of an ester group within a single pyridine scaffold. This combination makes it an attractive starting material for the synthesis of complex, highly functionalized molecules targeted at various biological endpoints.[5] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its preparation and rigorous analytical validation.

Synthesis: A Regioselective Approach via Directed ortho-Metalation

The synthesis of polysubstituted pyridines often requires precise control of regioselectivity. Direct electrophilic aromatic substitution on the pyridine ring can be challenging and often yields mixtures of isomers. A more robust and highly regioselective strategy is Directed ortho-Metalation (DoM). This approach utilizes a directing group (DG) on the ring to guide a strong base to deprotonate the adjacent ortho-position, creating a nucleophilic organometallic intermediate that can then be trapped by an electrophile.

For the synthesis of ethyl 2-fluoro-4-iodopyridine-3-carboxylate, the ester group at the C3 position serves as an effective directing group. The fluorine atom at C2 enhances the acidity of the C4 proton, facilitating its abstraction. The chosen methodology involves the lithiation of the commercially available ethyl 2-fluoronicotinate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by quenching with an iodine source.

Causality Behind Experimental Choices:
  • Directing Group: The carbethoxy group at C3 is a powerful metalation-directing group. The lithium cation of the base coordinates to both the carbonyl oxygen and the ring nitrogen, holding the base in proximity to the C4 proton for efficient and regioselective abstraction.

  • Base Selection: LDA is the base of choice due to its strong basicity, which is necessary to deprotonate the relatively non-acidic C-H bond of the pyridine ring, and its significant steric bulk, which prevents it from acting as a nucleophile and adding to the ester carbonyl.

  • Low-Temperature Conditions: The reaction is conducted at -78 °C (dry ice/acetone bath) to prevent side reactions. LDA is unstable at higher temperatures, and the lithiated pyridine intermediate could undergo undesired rearrangements or reactions with the solvent or starting material.

  • Electrophile: Molecular iodine (I₂) is an effective and readily available electrophile for quenching the organolithium intermediate to install the iodine atom at the C4 position.

Experimental Protocol: Synthesis of Ethyl 2-Fluoro-4-iodopyridine-3-carboxylate

Materials:

  • Ethyl 2-fluoronicotinate

  • Diisopropylamine, anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.2 equivalents) via syringe. Slowly add n-BuLi (1.1 equivalents) dropwise, keeping the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Deprotonation: In a separate flame-dried flask under an inert atmosphere, dissolve ethyl 2-fluoronicotinate (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Transfer the freshly prepared LDA solution from step 1 into the solution of the starting material via cannula, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Slowly add this iodine solution to the reaction mixture at -78 °C. The characteristic dark color of iodine should dissipate upon addition. Allow the reaction to stir at -78 °C for an additional hour.[1]

  • Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of Na₂S₂O₃ (to remove excess iodine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ethyl 2-fluoro-4-iodopyridine-3-carboxylate as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reagents & Conditions LDA 1. LDA, THF, -78 °C I2 2. I₂, THF, -78 °C SM Ethyl 2-fluoronicotinate Intermediate Lithium Intermediate (C4-Lithiated) SM->Intermediate Deprotonation 1.1 eq LDA Product Ethyl 2-fluoro-4-iodopyridine-3-carboxylate Intermediate->Product Iodination 1.2 eq I₂ Purification Aqueous Work-up & Silica Gel Chromatography Product->Purification

Caption: Regioselective synthesis of the target compound via Directed ortho-Metalation.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete and self-validating system of analysis.

Summary of Key Properties
PropertyValueReference
Molecular Formula C₈H₇FINO₂[6]
Molecular Weight 295.05 g/mol [6]
CAS Number 853798-93-3[6]
Appearance White to off-white solidN/A
Purity >95% (typical)[6]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the two pyridine ring protons and the ethyl ester group. The proton at C6 will appear as a doublet due to coupling with the proton at C5. The C5 proton will appear as a doublet of doublets, coupling to both the C6 proton and the C2 fluorine atom. The ethyl group will show a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals, corresponding to each unique carbon atom in the molecule. The presence of the electron-rich fluorine and iodine atoms will cause significant shifts in the signals of the attached carbons (C2 and C4). The C-F coupling will be observable, with the C2 signal appearing as a large doublet.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[7]

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of an α,β-unsaturated ester carbonyl group.[8]

  • C-F Stretch: A strong absorption band is expected in the 1200-1300 cm⁻¹ region, corresponding to the C-F bond stretch.

  • Aromatic Ring Vibrations: Multiple sharp bands between 1400-1600 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the pyridine ring.[9][10]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[12] For this molecule, using a soft ionization technique like Electrospray Ionization (ESI) is preferable to minimize fragmentation and clearly observe the molecular ion.[13]

  • Molecular Ion Peak ([M+H]⁺): The primary peak observed will correspond to the protonated molecule. Given the exact mass of 295.05 u, the ESI-MS spectrum in positive ion mode should show a prominent peak at m/z 296.96.

  • Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) simplifies the isotopic pattern compared to bromine or chlorine.

  • Fragmentation Pattern: While soft ionization minimizes this, some fragmentation may occur. Common fragments would include the loss of the ethoxy group ([M-OEt]⁺) or the entire ester group.

Consolidated Characterization Data
TechniqueExpected ObservationStructural Confirmation
¹H NMR ~8.3 ppm (d, 1H); ~7.9 ppm (dd, 1H); ~4.4 ppm (q, 2H); ~1.4 ppm (t, 3H)Confirms pyridine ring protons and ethyl group.
¹³C NMR 8 signals total. ~164 ppm (C=O); ~160 ppm (d, J≈250 Hz, C-F); ~95 ppm (C-I)Confirms carbon skeleton and C-F bond.
FT-IR (cm⁻¹) ~1730 (C=O); ~1580, 1450 (C=C/C=N); ~1250 (C-F)Confirms key functional groups (ester, aromatic, C-F).
MS (ESI+) m/z = 296.96 ([M+H]⁺)Confirms molecular weight.

Conclusion and Forward Outlook

This guide has detailed a reliable and regioselective synthesis for ethyl 2-fluoro-4-iodopyridine-3-carboxylate via Directed ortho-Metalation. The provided protocol, grounded in established organometallic principles, offers a clear pathway for obtaining this valuable synthetic intermediate. Furthermore, the comprehensive characterization data, based on standard analytical techniques, provides a robust framework for validating the structure and purity of the final product.

The trifunctional nature of this molecule—possessing sites for nucleophilic aromatic substitution (at the C2-F position), cross-coupling (at the C4-I position), and ester modification—renders it a highly valuable platform for the rapid generation of diverse chemical libraries. For researchers in drug discovery and materials science, mastering the synthesis and handling of such polyfunctional building blocks is a critical step toward the development of novel and impactful chemical entities.

References

  • Infrared Spectral Studies of Some Substituted Pyridines. (n.d.). Asian Journal of Physics.
  • Tao, K. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.).
  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Bulletin De L'Academie Polonaise Des Sciences.
  • IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
  • Supporting Information. (2016). Royal Society of Chemistry.
  • Influence of Functionalized Pyridine Ligands on the Radio/Chemical Behavior of [MI(CO)3]+ (M = Re and 99mTc) 2 + 1 Complexes. (2015, January 15). Inorganic Chemistry.
  • PubChem. (n.d.). 2-Fluoro-4-iodopyridine-3-carbaldehyde. PubChem. Available from: [Link]

  • Synthesis and evaluation of 2-18F-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine (18F-Niofene) as a potential imaging agent for nicotinic α4β2 receptors. (2020, June 15).
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022, January 12). The Journal of Organic Chemistry.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
  • Novel Synthesis of 4-Fluoropyridines Based on 2-Fluoroallylic Alcohols by Succeeding Ireland–Claisen. (n.d.). Synthesis.
  • Mass spectra of fluorocarbons. (n.d.).
  • Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
  • Mass Spectrometry. (n.d.). Thieme.
  • Org. Syn. Coll. Vol. 9, 242. (n.d.). Organic Syntheses.
  • Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.
  • Mass Spectrometry of Heterocyclic Compounds. (n.d.). DTIC.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, April 23). MDPI.

Sources

Foundational

molecular structure of ethyl 2-fluoro-4-iodonicotinate

An In-Depth Technical Guide to the Molecular Architecture and Orthogonal Reactivity of Ethyl 2-fluoro-4-iodonicotinate Executive Summary In the realm of advanced drug discovery and complex heterocyclic synthesis, the str...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Architecture and Orthogonal Reactivity of Ethyl 2-fluoro-4-iodonicotinate

Executive Summary

In the realm of advanced drug discovery and complex heterocyclic synthesis, the strategic selection of building blocks dictates the efficiency of the entire synthetic pipeline. As a Senior Application Scientist, I frequently evaluate polyfunctionalized scaffolds that allow for modular, protecting-group-free functionalization. Ethyl 2-fluoro-4-iodonicotinate (CAS: 853798-93-3) stands out as a highly privileged pyridine derivative[1]. Its unique substitution pattern—featuring three distinct reactive handles (fluorine, iodine, and an ethyl ester) arranged around a pyridine core—enables precise, orthogonal reactivity. This whitepaper dissects its molecular structure, details its chemoselective applications, and provides field-proven, self-validating protocols for its synthesis and utilization in developing macrocyclic inhibitors and azaindole therapeutics[2][3].

Molecular Architecture & Electronic Topography

The structural genius of ethyl 2-fluoro-4-iodonicotinate lies in the electronic "push-pull" dynamics across the pyridine ring[4].

  • The Pyridine Core: The nitrogen atom (position 1) acts as an electron sink, withdrawing electron density from the ortho and para positions via both inductive and resonance effects.

  • C2-Fluorine (The Hard Electrophile): Fluorine's extreme electronegativity further depletes electron density at the C2 carbon. While the C-F bond is thermodynamically strong, the severe electron deficiency makes this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[5].

  • C4-Iodine (The Soft Electrophile): Iodine is highly polarizable and forms a relatively weak, long C-I bond. This creates an ideal site for the oxidative addition of low-valent transition metals (e.g., Pd(0)), enabling cross-coupling reactions without disturbing the C-F bond[6].

  • C3-Ethyl Ester: Positioned between the two halogens, the ester provides steric shielding, acts as a directing group for metalation, and serves as a versatile handle for subsequent amidation or reduction[3].

Orthogonal Reactivity Profile

The true value of this scaffold is its capacity for sequential functionalization. By exploiting the distinct electronic nature of each substituent, chemists can perform a three-step derivatization without ever employing a protecting group.

ReactivityMap A Ethyl 2-fluoro-4-iodonicotinate (Core Scaffold) B C4: Iodine Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) A->B Step 1 (Soft Electrophile) C C2: Fluorine Nucleophilic Aromatic Substitution (SNAr) A->C Step 2 (Hard Electrophile) D C3: Ethyl Ester Saponification / Amidation (Macrocycle Linkage) A->D Step 3 (Acyl Transfer)

Orthogonal reactivity map of Ethyl 2-fluoro-4-iodonicotinate.

Causality in Reaction Sequencing: Why must palladium-catalyzed cross-coupling (Step 1) precede SNAr (Step 2)? If an amine nucleophile is introduced first, it will displace the C2-fluorine to form a 2-aminopyridine derivative. The resulting electron-donating amino group will pump electron density back into the pyridine ring, significantly deactivating the C4-iodine bond toward the oxidative addition of palladium. By executing the Suzuki or Buchwald-Hartwig coupling first, the C-I bond is selectively cleaved while the C-F bond remains untouched[2].

Strategic Synthesis via Directed Ortho-Metalation (DoM)

The synthesis of the ethyl 2-fluoro-4-iodonicotinate scaffold relies heavily on Directed Ortho-Metalation (DoM). The following workflow illustrates the transformation from a simpler pyridine precursor to the fully functionalized ester.

Workflow N1 2-Fluoro-4-iodopyridine N2 LDA, THF, -70°C (Kinetic Deprotonation) N1->N2 N3 Ethyl Formate (Electrophilic Quench) N2->N3 N4 2-Fluoro-4-iodonicotinaldehyde N3->N4 N5 NaClO2, NaH2PO4, 2-methyl-2-butene (Pinnick Oxidation) N4->N5 N6 2-Fluoro-4-iodonicotinic acid N5->N6 N7 EtOH, Acid Catalyst (Fischer Esterification) N6->N7 N8 Ethyl 2-fluoro-4-iodonicotinate N7->N8

Step-by-step synthetic workflow via Directed Ortho-Metalation (DoM).

Field-Proven Protocol: Synthesis of 2-Fluoro-4-iodonicotinic Acid (Pinnick Oxidation)

Before esterification, the aldehyde intermediate must be oxidized to the carboxylic acid. The Pinnick oxidation is the gold standard here due to its mild conditions and high functional group tolerance[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-fluoro-4-iodonicotinaldehyde (1.0 eq, e.g., 53 mmol) in a co-solvent mixture of tert-butanol and water (approx. 3.5:1 ratio) and cool the vessel using an ice-water bath[7].

  • Scavenger Addition: Add 2-methyl-2-butene (1.0 to 2.0 eq).

    • Causality: As sodium chlorite oxidizes the aldehyde, it generates hypochlorous acid (HOCl) as a byproduct. Without a scavenger, HOCl will electrophilically chlorinate the electron-rich regions of the pyridine ring. 2-methyl-2-butene acts as a sacrificial alkene, reacting rapidly with HOCl to form a harmless chlorohydrin, thereby protecting the structural integrity of the scaffold.

  • Buffering: Add Sodium dihydrogen phosphate ( NaH2​PO4​ ) (approx. 10 eq) to the mixture[7].

    • Causality: The oxidation requires a mildly acidic pH (~3.5). If the pH drops too low, NaClO2​ disproportionates into toxic chlorine dioxide gas. If it is too basic, the oxidation stalls. The phosphate buffer locks the pH in the optimal kinetic window.

  • Oxidation: Slowly add Sodium chlorite ( NaClO2​ ) (5.0 eq) in portions[7]. Stir at 25 °C for 1.5 hours.

  • Self-Validation & Workup: This protocol is a self-validating system. Initially, the reaction is a homogeneous pale-yellow solution. As the highly polar 2-fluoro-4-iodonicotinic acid forms, the reaction matrix physically alters, often resulting in the precipitation of the product or a distinct phase separation. Real-time TLC (UV active) will show the complete consumption of the high-Rf aldehyde spot. Quench by acidifying with 6N HCl to pH=2, extract with DCM/MeOH, and crystallize to yield the pure acid (typically ~81% yield)[7].

Following this, standard Fischer esterification (ethanol, catalytic H2​SO4​ , reflux) or activation via thionyl chloride followed by ethanol quench yields the final Ethyl 2-fluoro-4-iodonicotinate .

Quantitative Data & Physicochemical Specifications

To ensure reproducibility across different batches and laboratories, the following quantitative parameters should be used to verify the identity and purity of the synthesized or procured building block[1][4][7].

PropertyValueAnalytical Method / Significance
Molecular Formula C8​H7​FINO2​ Elemental Analysis (CHNO)
Molecular Weight 295.05 g/mol High-Resolution Mass Spectrometry (HRMS)
CAS Registry Number 853798-93-3Global Chemical Identifier[1]
SMILES String CCOC(=O)C1=C(I)C=CN=C1FCheminformatics / In Silico Modeling[4]
Pinnick Oxidation Yield ~81%Gravimetric Analysis (from aldehyde)[7]
Key NMR Handle ( 1 H) δ ~8.02 (d, J=4.2 Hz, 1H)Confirms C6 proton adjacent to pyridine nitrogen[7]

Applications in Advanced Therapeutics

The orthogonal reactivity of ethyl 2-fluoro-4-iodonicotinate has made it a cornerstone in the synthesis of complex pharmaceutical agents. For instance, in the development of macrocyclic inhibitors of peptidylarginine deiminases (PADs) , the C4-iodine is utilized to append large hydrophobic vectors via Suzuki coupling, while the C3-ester is later saponified to form the macrocyclic amide linkage[3]. Furthermore, it serves as a critical intermediate in the synthesis of 7-azaindoles —a highly sought-after pharmacophore in kinase inhibitor design—where directed metalation and sequential cross-coupling are required to build the bicyclic core[2].

References

  • Isopropyl 2-fluoro-5-iodonicotinate|BLD Pharm. bldpharm.com.
  • 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester | 853798-93-3. sigmaaldrich.com.
  • Recent Progress on the Halogen Dance Reaction on Heterocycles. researchgate.net.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. researchgate.net.
  • 6-Chloro-2-(trifluoromethoxy)nicotinic Acid|CAS 1221171-91-0. benchchem.com.
  • IL296923A - Macrocyclic inhibitors of peptidylarginine deaminases. google.com.
  • AU2018228541A1 - Novel isoindoline derivative, and pharmaceutical composition and application thereof. google.com.

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester

Abstract This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester, a key intermediate in pharmaceutical synthesis. In the absence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester, a key intermediate in pharmaceutical synthesis. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to predict and interpret its characteristic spectral features. By examining the influence of the pyridine core, halogen substituents, and the ethyl ester functional group, this guide offers a robust framework for the structural elucidation and purity assessment of this compound, ensuring a high degree of scientific integrity for researchers in the field.

Introduction: The Significance of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester

2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and an ethyl carboxylate group on the pyridine ring, makes it a versatile building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive means to probe the molecular structure and bonding within a compound. This guide will detail the anticipated ¹H NMR, ¹³C NMR, FT-IR, and MS data for 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester, offering a comprehensive reference for its analytical characterization.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester. These predictions are based on the analysis of substituent effects on the pyridine ring and typical values for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentKey Influences
~8.2-8.4d1HH-6Deshielded by adjacent nitrogen and influenced by iodine.
~7.8-8.0d1HH-5Influenced by adjacent iodine and ester group.
~4.4-4.6q2H-OCH₂CH₃Standard ethyl ester methylene protons.
~1.3-1.5t3H-OCH₂CH₃Standard ethyl ester methyl protons.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentKey Influences
~165-168C=O (ester)Typical ester carbonyl chemical shift.
~158-162 (d)C-2 (C-F)Directly attached to fluorine, showing a large ¹JCF coupling.
~150-154C-6Adjacent to nitrogen.
~135-140C-5Influenced by adjacent iodine.
~120-125C-3Attached to the carboxylate group.
~95-100C-4 (C-I)Directly attached to iodine, showing significant shielding.
~62-64-OCH₂CH₃Standard ethyl ester methylene carbon.
~13-15-OCH₂CH₃Standard ethyl ester methyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Table 3: Predicted FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch (-CH₂, -CH₃)
~1720-1740StrongC=O stretch (ester)
~1600, ~1470Medium-StrongC=C and C=N stretching vibrations of the pyridine ring
~1250-1300StrongC-O stretch (ester)
~1100-1150StrongC-F stretch
~700-800MediumC-I stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
295Moderate[M]⁺ (Molecular Ion)
266High[M - C₂H₅]⁺
250Moderate[M - OCH₂CH₃]⁺
168High[M - I]⁺
122Moderate[M - I - C₂H₅OH]⁺

Experimental Protocols & Methodologies

To obtain high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing Prep Dissolve ~10-20 mg in 0.7 mL CDCl₃ Filter Filter into NMR tube Prep->Filter H1 ¹H NMR Acquisition Filter->H1 C13 ¹³C{¹H} NMR Acquisition H1->C13 DEPT DEPT-135 (optional) C13->DEPT FT Fourier Transform DEPT->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate

Caption: Workflow for NMR data acquisition and processing.

Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard. A DEPT-135 experiment can be beneficial to differentiate between CH, CH₂, and CH₃ signals.

  • Data Processing: Process the acquired free induction decays (FIDs) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

FT-IR Data Acquisition Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Place a small amount of sample on ATR crystal Background Collect background spectrum Prep->Background Sample Collect sample spectrum (e.g., 32 scans) Background->Sample Process Baseline and ATR correction Sample->Process PeakPick Peak picking and annotation Process->PeakPick

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Protocol:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.

  • Background Scan: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester onto the ATR crystal and apply pressure to ensure good contact.

  • Data Collection: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum by applying baseline and ATR corrections.

Mass Spectrometry Data Acquisition Workflow

MS_Workflow cluster_prep Sample Introduction cluster_acq Ionization & Analysis cluster_proc Data Interpretation Prep Dissolve sample in a volatile solvent (e.g., MeOH) Inject Inject into MS via direct infusion or GC/LC Prep->Inject Ionize Electron Ionization (EI) or Electrospray (ESI) Inject->Ionize Analyze Mass analysis (e.g., Quadrupole or TOF) Ionize->Analyze Identify Identify molecular ion peak Analyze->Identify Fragment Analyze fragmentation pattern Identify->Fragment

Caption: General workflow for mass spectrometry analysis.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

  • Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) can be used.

  • Ionization: Ionize the sample molecules. EI (typically at 70 eV) will induce fragmentation, providing structural information. ESI is a softer ionization technique that will primarily yield the protonated molecule [M+H]⁺, confirming the molecular weight.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

In-depth Spectroscopic Interpretation

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region and two signals in the aliphatic region, corresponding to the ethyl ester group.

  • Aromatic Protons (H-5 and H-6): The protons on the pyridine ring will be deshielded due to the ring current and the electron-withdrawing nature of the nitrogen atom and the substituents. H-6, being ortho to the nitrogen, is expected to be the most downfield signal. Both H-5 and H-6 will appear as doublets due to coupling with each other. Further coupling to the fluorine at position 2 (a four-bond coupling, ⁴JHF) might be observed, leading to a doublet of doublets for H-6.

  • Ethyl Ester Protons: The methylene protons (-OCH₂CH₃) will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet due to coupling with the adjacent methylene protons.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Carbonyl Carbon: The ester carbonyl carbon will appear at a characteristic downfield shift of around 165-168 ppm.

  • Aromatic Carbons: The five carbons of the pyridine ring will each give a distinct signal. The carbon bearing the fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive diagnostic feature. The carbon bearing the iodine (C-4) will be significantly shielded due to the heavy atom effect. The other aromatic carbons (C-3, C-5, and C-6) will have chemical shifts influenced by their position relative to the nitrogen and the various substituents.

  • Ethyl Ester Carbons: The methylene and methyl carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Analysis of the FT-IR Spectrum

The FT-IR spectrum is crucial for identifying the key functional groups.

  • C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is a clear indication of the ester carbonyl group.[2]

  • Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1600-1470 cm⁻¹ region.[1]

  • C-O Stretch: The C-O single bond stretch of the ester group will give rise to a strong absorption band around 1250-1300 cm⁻¹.

  • C-F and C-I Stretches: The C-F stretching vibration is expected to appear as a strong band in the 1100-1150 cm⁻¹ region.[3] The C-I stretch will be observed at a lower frequency, typically in the 700-800 cm⁻¹ range.

Analysis of the Mass Spectrum

The mass spectrum provides the molecular weight and valuable structural information through fragmentation analysis. The fragmentation of pyridine carboxylic acid esters can show some unique patterns.[4]

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 295 will confirm the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Loss of the ethyl group ([M - C₂H₅]⁺) to give a fragment at m/z 266.

    • Loss of the ethoxy group ([M - OCH₂CH₃]⁺) to give a fragment at m/z 250.

    • Loss of the iodine atom ([M - I]⁺) is a very favorable fragmentation, leading to a prominent peak at m/z 168.

    • Subsequent loss of ethanol from the iodine-cleaved fragment could lead to a peak at m/z 122.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester. By understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental workflows offer a practical foundation for obtaining high-quality data. This comprehensive spectroscopic information is essential for ensuring the integrity of research and development in the pharmaceutical and chemical industries.

References

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 49-57. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Budzikiewicz, H. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Taylor & Francis Online. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • IR Spectroscopy of Esters. (n.d.). IR Spectroscopy of Esters. [Link]

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Foundational

A Comprehensive Technical Guide to the Safe Handling and Use of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester

An In-depth Technical Guide: Authored for Researchers, Scientists, and Drug Development Professionals This document provides a detailed framework for the safe handling, storage, and use of 2-Fluoro-4-iodopyridine-3-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for the safe handling, storage, and use of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester. As a halogenated pyridine derivative, this compound is a valuable intermediate in synthetic chemistry; however, its structural motifs necessitate a rigorous and informed approach to laboratory safety. This guide moves beyond mere procedural lists to explain the chemical rationale behind safety protocols, ensuring a culture of intrinsic safety for all personnel.

Compound Profile and Hazard Identification

A foundational understanding of the chemical's properties and inherent hazards is the first step in risk mitigation. While specific toxicological data for this exact molecule is limited, a robust hazard assessment can be extrapolated from its structural components: a halogenated pyridine core and a carboxylic acid ester functional group.

Chemical Identity
PropertyValueSource(s)
Chemical Name 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester[1][2][3]
Synonyms Ethyl 2-fluoro-4-iodonicotinate[2]
CAS Number 853798-93-3[3]
Molecular Formula C₈H₇FINO₂[1][3]
Molecular Weight 295.05 g/mol [1][3]
Inferred Hazard Profile

Based on data from structurally related compounds such as 2-Fluoro-4-iodopyridine and other fluorinated pyridine carboxylic acids, the following GHS classifications should be assumed in the absence of specific data.[4][5][6]

GHS Pictogram(s)Signal WordInferred Hazard Statements
Exclamation MarkHealth HazardWarning H302: Harmful if swallowed.[5][6] H312: Harmful in contact with skin.[5][6] H315: Causes skin irritation.[4][5][6] H319: Causes serious eye irritation.[4][5][6] H335: May cause respiratory irritation.[4][5][6]
Principal Routes of Exposure & Toxicological Summary
  • Inhalation: Vapors or aerosols may cause irritation to the respiratory tract.[4][5] Work should always be conducted in a well-ventilated area.[7][8]

  • Skin (Dermal) Contact: The compound is predicted to be harmful and cause irritation upon skin contact.[5] Halogenated organic compounds can be absorbed through the skin. Prolonged contact should be avoided.

  • Eye Contact: Direct contact is likely to cause serious eye irritation.[4][5]

  • Ingestion: Assumed to be harmful if swallowed.[5] Accidental ingestion must be prevented through strict hygiene practices.[8]

Risk Mitigation and Exposure Control

A multi-layered approach to safety, prioritizing engineering controls and supplemented by personal protective equipment (PPE), is essential.

Risk_Mitigation_Hierarchy cluster_0 Hierarchy of Controls cluster_1 Objective Eng Engineering Controls (Primary Barrier) e.g., Fume Hood Admin Administrative Controls (Procedural Barrier) e.g., SOPs, Training Eng->Admin supplements PPE Personal Protective Equipment (Final Barrier) e.g., Gloves, Goggles Admin->PPE supplements Goal Minimize Exposure PPE->Goal Safe_Handling_Workflow A Retrieve from Locked Storage B Transport in Secondary Containment A->B C Work in Fume Hood (Don PPE) B->C D Weigh Solid into Tared Vessel C->D E Prepare Solution D->E F Add to Reaction Apparatus E->F G Decontaminate Glassware & Surfaces F->G H Segregate Waste (Halogenated Organic) G->H I Return Primary Container to Storage H->I

Caption: A standard workflow for handling the chemical from storage to waste disposal.

Experimental Workflow Protocols

Protocol 3.3.1: Weighing and Preparing a Stock Solution

  • Objective: To accurately weigh the solid compound and dissolve it in a suitable solvent while minimizing exposure.

  • Methodology:

    • Don all required PPE (lab coat, goggles, face shield, nitrile gloves).

    • Perform all operations within a certified chemical fume hood.

    • Place an analytical balance inside the fume hood if possible. If not, weigh the compound in a tared, sealed container (e.g., a vial with a cap) and transport it to the fume hood.

    • Using a clean spatula, carefully transfer the desired amount of the solid ester to the tared container. Avoid generating dust.

    • Securely cap the container immediately after weighing.

    • Add the desired solvent to the container via syringe or pipette.

    • Swirl or stir gently until the solid is fully dissolved. Keep the container capped whenever possible.

Protocol 3.3.2: Addition to a Reaction Mixture

  • Objective: To safely introduce the compound into a reaction vessel.

  • Methodology:

    • Ensure the reaction apparatus is set up securely within the fume hood.

    • If adding the stock solution, use a syringe to draw up the required volume and add it slowly to the reaction vessel, often through a septum to maintain an inert atmosphere.

    • If adding the solid directly, do so under a positive flow of inert gas (e.g., Nitrogen or Argon) to prevent contamination and the escape of dust. Use a powder funnel for this purpose.

    • All glassware that has come into contact with the compound should be rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste.

Waste Management and Disposal
  • Classification: This compound is a halogenated organic material and must be disposed of as hazardous waste.

  • Collection: Collect all waste materials (residual solid, solutions, contaminated items like gloves and paper towels) in a clearly labeled, sealed container designated for "Halogenated Organic Waste". [9]* Procedure: Dispose of the waste container through your institution's environmental health and safety office, following all local and national regulations. [4][7][10]

Emergency Preparedness

Spill_Response_Logic A Spill Occurs B Assess Size & Risk (Is it contained? Is there an ignition source?) A->B C Minor Spill (<100 mL, Contained) B->C Minor D Major Spill (>100 mL or Uncontained) B->D Major E Alert personnel in the area. Absorb with inert material (sand, vermiculite). Collect into sealed container for disposal. Clean area. C->E F EVACUATE immediate area. ALERT others and activate fire alarm if necessary. CALL emergency services. Close doors and wait for responders. D->F

Caption: A decision tree for responding to a chemical spill.

Spill Response
  • Minor Spill: Alert others in the area. [9]Remove all ignition sources. [7]Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a chemical spill kit absorbent. [11][12]Sweep up the material into a sealed, labeled container for hazardous waste disposal. [9][13]* Major Spill: Evacuate the laboratory immediately. [12]Alert others and notify your supervisor and emergency services. [7][9]Close the laboratory doors and prevent entry.

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. [4][13]Seek medical attention if you feel unwell. [4]* If on Skin: Immediately remove all contaminated clothing. [14]Wash the affected area with plenty of soap and water for at least 15 minutes. [13]Seek medical attention if irritation persists. [4][13]* If in Eyes: Rinse cautiously with water for several minutes, holding the eyelids open. [4][13]Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. [4][13]* If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell. [14][11]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam. [15][13]* Hazards: Thermal decomposition can lead to the release of highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen fluoride, and hydrogen iodide. [4][7][15]Containers may rupture violently if heated. [7][10]* Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA). [7][13]

Chemical Reactivity and Stability

Understanding the molecule's reactivity is key to preventing unintended reactions.

  • Chemical Stability: The compound is stable under recommended storage conditions. However, like many pyridine derivatives, it can be sensitive to strong light and air over long periods.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [4][11]* Hazardous Decomposition Products: As mentioned, combustion produces toxic gases including NOx, COx, HF, and HI. [4][7][15]* Reactivity of Functional Groups:

    • Ethyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid. [16][17]This is a critical consideration for reaction and workup conditions, as unintended hydrolysis can lead to impurities or failed reactions.

    • Halogenated Pyridine Ring: The fluoro and iodo substituents on the electron-deficient pyridine ring are sites for potential nucleophilic aromatic substitution reactions. The iodine is generally a better leaving group than fluorine and can be displaced or used in cross-coupling reactions. This reactivity must be considered when planning synthetic steps. [18][19]

References

  • PYRIDINE Safety Data Sheet - Chemwatch. (Chemwatch) [Link]

  • Pyridine-D5 (D, 99.5%) Safety Data Sheet - Novachem. (Novachem) [Link]

  • PYRIDINE FOR SYNTHESIS Safety Data Sheet - Loba Chemie. (Loba Chemie) [Link]

  • 3-Pyridinecarboxylic Acid, 2-Fluoro-4-Iodo - Pipzine Chemicals. (Pipzine Chemicals) [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration - YouTube. (YouTube) [Link]

  • 2-Fluoro-4-iodopyridine - PubChem. (National Institutes of Health) [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines - Organic Syntheses. (Organic Syntheses) [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - Journal of the American Chemical Society. (American Chemical Society) [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (National Institutes of Health) [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (Post Apple Scientific) [Link]

  • 2.4: Chemical Properties of Carboxylic Acids II- Formation of Esters - Chemistry LibreTexts. (Chemistry LibreTexts) [Link]

  • 13.7. Reactions with Carboxylic Acid/Ester Electrophiles – Introduction to Organic Chemistry. (Pressbooks) [Link]

  • Ester Reactions Summary and Practice Problems - Chemistry Steps. (Chemistry Steps) [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids - PMC. (National Institutes of Health) [Link]

  • Fischer Esterification - Master Organic Chemistry. (Master Organic Chemistry) [Link]

  • The Hydrolysis of Esters - Chemistry LibreTexts. (Chemistry LibreTexts) [Link]

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Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester (CAS: 853798-93-3) Application: C-C Bond Formation, Bioisostere Synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester (CAS: 853798-93-3) Application: C-C Bond Formation, Bioisostere Synthesis, Late-Stage Functionalization.

Introduction & Strategic Utility

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis [1]. Within drug discovery, fluorinated pyridines are highly prized as metabolic blocks and bioisosteres for phenyl rings. 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester is a densely functionalized scaffold offering three distinct vectors for derivatization: a metabolically stable C2-fluorine, an electron-withdrawing C3-ethyl ester for subsequent saponification or amidation, and a highly reactive C4-iodine for transition-metal-catalyzed cross-coupling.

Successfully coupling at the C4 position requires navigating specific electronic and steric challenges inherent to polysubstituted heterocycles [3]. This application note details a field-proven, self-validating protocol designed to maximize yield while suppressing competitive side reactions.

Mechanistic Insights & Reaction Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe. The protocol design for this specific substrate is governed by three mechanistic pillars:

A. Chemoselective Oxidative Addition (C4 vs. C2)

The substrate possesses two potential leaving groups: the C2-fluorine and the C4-iodine. The carbon-iodine bond dissociation energy (BDE) is significantly lower (~65 kcal/mol) than that of the carbon-fluorine bond (~115 kcal/mol). Consequently, the active Pd(0) species undergoes exclusive oxidative addition at the C4-I bond. The electron-withdrawing nature of the adjacent C3-ester further increases the electrophilicity of the C4 carbon, accelerating this initial step.

B. Overcoming Ortho-Steric Hindrance

The ethyl ester at the C3 position introduces significant steric bulk directly adjacent to the reactive C4 center. This steric clash can severely impede the transmetalation and reductive elimination steps, leading to stalled reactions or protodehalogenation. To overcome this, Pd(dppf)Cl₂ is the catalyst of choice. The bidentate dppf ligand possesses a large bite angle (102.7°), which forces the aryl and heteroaryl groups into closer proximity on the palladium coordination sphere, dramatically accelerating reductive elimination.

C. Mitigating Nucleophilic Aromatic Substitution (SNAr)

Fluoropyridines are highly susceptible to SNAr, particularly at the C2 position, which is heavily activated by the adjacent pyridine nitrogen and the C3 ester. If strong, nucleophilic bases (e.g., NaOH, KOH, or KOtBu) are used, undesired hydrolysis or alkoxylation at the C2-F position will outcompete the cross-coupling [2]. Therefore, mild inorganic bases like Na₂CO₃ or K₂CO₃ are strictly required to maintain the integrity of the C2-fluorine.

CatalyticCycle Pd0 Pd(0) Active Species (e.g., from Pd(dppf)Cl2) OxAdd Oxidative Addition Exclusive C4-I insertion Pd0->OxAdd Substrate TransMet Transmetalation Ar-B(OH)2 + Base OxAdd->TransMet Base activation RedElim Reductive Elimination Driven by dppf bite angle TransMet->RedElim Steric clash resolution RedElim->Pd0 Pd(0) Regeneration Product Coupled Product (C4-Arylated Pyridine) RedElim->Product

Figure 1: Mechanistic cycle highlighting regioselectivity and steric resolution.

Standardized Experimental Protocol

This protocol is optimized for the coupling of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester with standard aryl/heteroaryl boronic acids.

Materials Required:
  • Substrate: 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester (1.0 equiv)

  • Coupling Partner: Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (5 mol%)

  • Base: Na₂CO₃ (2.5 equiv, prepared as a 2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane (Degassed, 0.1 M relative to substrate)

Step-by-Step Methodology:
  • Reagent Assembly: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester (1.0 equiv), the selected boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition & Degassing: Add 1,4-Dioxane to achieve a 0.1 M substrate concentration. Sparge the mixture with dry Nitrogen or Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Base Addition: Add the 2.0 M aqueous Na₂CO₃ solution (2.5 equiv). The final solvent ratio should be approximately 4:1 Dioxane:Water. Sparge the biphasic mixture for an additional 5 minutes.

  • Reaction Heating: Seal the vessel and heat the biphasic mixture to 85 °C in a pre-heated oil bath or heating block. Stir vigorously (800+ RPM) to ensure adequate mixing of the aqueous and organic phases. Monitor via TLC or LC-MS (typically complete within 4–8 hours).

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water. Separate the layers and extract the aqueous phase twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient) to afford the pure C4-arylated product.

Workflow Step1 1. Reagent Assembly Substrate, Ar-B(OH)2, Pd(dppf)Cl2 Step2 2. Solvent & Degassing Dioxane, N2 sparging (10 min) Step1->Step2 Step3 3. Base Addition 2.0M aq. Na2CO3, sparge (5 min) Step2->Step3 Step4 4. Reaction Heating 85 °C, vigorous stirring (4-8 h) Step3->Step4 Step5 5. Workup & Purification EtOAc extraction, Silica gel column Step4->Step5

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Quantitative Data Presentation

The following table summarizes the expected performance of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester across various coupling partners. Adjustments in catalyst and base are noted for more challenging substrates [4].

Boronic Acid / Ester PartnerCatalyst SystemBaseSolvent SystemTemp (°C)Expected Yield (%)
Phenylboronic acid Pd(dppf)Cl₂ (5 mol%)Na₂CO₃Dioxane/H₂O (4:1)8588 - 92%
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (5 mol%)Na₂CO₃Dioxane/H₂O (4:1)8585 - 89%
3-Pyridylboronic acid Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH/H₂O9075 - 80%
Alkyl trifluoroborates Pd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O (10:1)10060 - 65%

Note: Heteroaryl boronic acids (e.g., 3-Pyridylboronic acid) are prone to protodeboronation. Using Pd(PPh₃)₄ in a Toluene/EtOH/H₂O system often provides superior stability for the boron species prior to transmetalation.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. URL:[Link]

  • Zhang, X. et al. "Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols." The Journal of Organic Chemistry, 2000. URL:[Link]

  • Grote, R. E. et al. "Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters." PubMed Central (PMC), 2014. URL:[Link]

Application

application of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester in medicinal chemistry

Introduction: A Privileged Scaffold for Drug Discovery In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and functionalized heterocyclic systems is a cornerstone of rational d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and functionalized heterocyclic systems is a cornerstone of rational drug design. Ethyl 2-fluoro-4-iodonicotinate, also known as 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester, has emerged as a highly valuable and versatile building block in medicinal chemistry. Its unique trifunctionalized pyridine core offers medicinal chemists a powerful tool for the synthesis of complex molecular architectures with tunable physicochemical and pharmacological properties.

The presence of a fluorine atom at the 2-position of the pyridine ring can significantly enhance metabolic stability and binding affinity of a drug candidate to its target protein.[1][2] The ester at the 3-position provides a handle for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid, which can act as a key interacting moiety with biological targets.[3][4] Crucially, the iodine atom at the 4-position serves as a versatile synthetic handle for introducing a wide array of molecular complexity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[5][6] This allows for the systematic exploration of the chemical space around the pyridine scaffold, a critical process in lead optimization.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of ethyl 2-fluoro-4-iodonicotinate in medicinal chemistry programs, with a focus on its application in the synthesis of kinase inhibitors.

The Role of Ethyl 2-Fluoro-4-iodonicotinate in Kinase Inhibitor Synthesis

The pyridine scaffold is a well-established pharmacophore in a multitude of approved drugs and clinical candidates, particularly in the realm of protein kinase inhibitors.[7][8] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[8][] Ethyl 2-fluoro-4-iodonicotinate serves as an ideal starting material for the synthesis of kinase inhibitors that target the ATP-binding site of these enzymes.

The strategic functionalization of this building block allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies. For instance, the iodine atom can be replaced with various aryl or heteroaryl groups via Suzuki-Miyaura coupling to probe interactions within the hydrophobic regions of the kinase active site.[10][11] Alternatively, Sonogashira coupling can be employed to introduce alkynyl moieties, which can serve as rigid linkers to access different regions of the protein target.[12][13]

A prime example of the utility of related fluorinated pyridine scaffolds is in the development of inhibitors for Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs), which are critical targets in the treatment of B-cell malignancies and inflammatory diseases, respectively.[11][12][13] The general synthetic strategies outlined in this guide are directly applicable to the synthesis of novel BTK and JAK inhibitors starting from ethyl 2-fluoro-4-iodonicotinate.

Data Presentation: Physicochemical Properties

A clear understanding of the physicochemical properties of key building blocks is essential for successful reaction planning and execution.

PropertyValueSource
CAS Number 853798-93-3[14][15]
Molecular Formula C₈H₇FINO₂[14][15]
Molecular Weight 295.05 g/mol [14][15]
Appearance Off-white to yellow solid[14]
Purity ≥95%[14][15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two most critical transformations involving ethyl 2-fluoro-4-iodonicotinate: the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These protocols are designed to be self-validating and include explanations for key experimental choices.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of ethyl 2-fluoro-4-iodonicotinate with a generic arylboronic acid. The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with electronically diverse coupling partners.

Reaction Scheme:

Suzuki_Miyaura_Coupling start Ethyl 2-fluoro-4-iodonicotinate + Arylboronic Acid product Ethyl 2-fluoro-4-aryl-nicotinate start->product Suzuki-Miyaura Coupling catalyst Pd Catalyst, Ligand, Base

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

  • Ethyl 2-fluoro-4-iodonicotinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • SPhos (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-fluoro-4-iodonicotinate, the arylboronic acid, and potassium carbonate.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This step is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive flow of the inert gas, add palladium(II) acetate and SPhos. The use of an electron-rich and bulky phosphine ligand like SPhos is often beneficial for coupling with electron-rich or sterically hindered substrates.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The addition of water is often necessary to facilitate the transmetalation step.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol outlines a general procedure for the coupling of ethyl 2-fluoro-4-iodonicotinate with a terminal alkyne. The Sonogashira reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds.

Reaction Scheme:

Sonogashira_Coupling start Ethyl 2-fluoro-4-iodonicotinate + Terminal Alkyne product Ethyl 2-fluoro-4-alkynyl-nicotinate start->product Sonogashira Coupling catalyst Pd/Cu Catalyst, Base

Caption: General scheme for Sonogashira coupling.

Materials:

  • Ethyl 2-fluoro-4-iodonicotinate (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 2-fluoro-4-iodonicotinate, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add anhydrous THF, triethylamine, and the terminal alkyne via syringe. Triethylamine acts as both the base and a solvent.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Take up the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired alkynylated product.

Visualization of Synthetic Workflow and Biological Context

To provide a clearer understanding of the experimental process and the biological relevance of the synthesized molecules, the following diagrams are provided.

Experimental Workflow

experimental_workflow General Experimental Workflow for the Functionalization of Ethyl 2-fluoro-4-iodonicotinate cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_downstream Further Derivatization & Biological Evaluation start Ethyl 2-fluoro-4-iodonicotinate suzuki_reagents Arylboronic Acid, Pd(OAc)₂, SPhos, K₂CO₃ start->suzuki_reagents sonogashira_reagents Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, TEA start->sonogashira_reagents suzuki_reaction Reaction in Dioxane/Water (80-100 °C) suzuki_reagents->suzuki_reaction suzuki_product Ethyl 2-fluoro-4-aryl-nicotinate suzuki_reaction->suzuki_product hydrolysis Ester Hydrolysis suzuki_product->hydrolysis sonogashira_reaction Reaction in THF (RT - 60 °C) sonogashira_reagents->sonogashira_reaction sonogashira_product Ethyl 2-fluoro-4-alkynyl-nicotinate sonogashira_reaction->sonogashira_product sonogashira_product->hydrolysis amide_coupling Amide Coupling hydrolysis->amide_coupling bio_assay Biological Assays (e.g., Kinase Inhibition) amide_coupling->bio_assay

Caption: A generalized workflow for the functionalization of ethyl 2-fluoro-4-iodonicotinate and subsequent biological evaluation.

Signaling Pathway Context: Kinase Inhibition

The molecules synthesized from ethyl 2-fluoro-4-iodonicotinate can be designed to inhibit specific kinases involved in disease-relevant signaling pathways. The following diagram illustrates a simplified kinase signaling cascade that can be targeted by these inhibitors.

kinase_pathway Simplified Kinase Signaling Pathway and Point of Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) growth_factor->receptor downstream_kinase Downstream Kinase (e.g., BTK, JAK) receptor->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response inhibitor Inhibitor derived from Ethyl 2-fluoro-4-iodonicotinate inhibitor->downstream_kinase Inhibition

Caption: A simplified diagram showing how inhibitors derived from the title compound can block a kinase signaling pathway.

Conclusion

Ethyl 2-fluoro-4-iodonicotinate is a powerful and versatile building block for modern medicinal chemistry. Its unique combination of a fluorinated pyridine core, an ester functionality, and a reactive iodine atom provides a robust platform for the synthesis of diverse and complex molecules. The protocols and strategies outlined in this application note are intended to empower researchers to effectively utilize this valuable intermediate in their drug discovery programs, particularly in the pursuit of novel kinase inhibitors for the treatment of cancer, inflammation, and other diseases.

References

  • Frontiers in Chemistry. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. [Link]

  • PMC. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. [Link]

  • PubMed. Discovery of novel BTK inhibitors with carboxylic acids. [Link]

  • Google Patents. WO2010075074A1 - Protein kinase inhibitors.
  • Hindawi. Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. [Link]

  • Google Patents.
  • PubMed. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. [Link]

  • MDPI. The Development of BTK Inhibitors: A Five-Year Update. [Link]

  • ResearchGate. (PDF) Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. [Link]

  • Google Patents.
  • Regulations.gov. US Patent No. 8829195. [Link]

  • WIPO. Search International and National Patent Collections. [Link]

  • Googleapis.com. (12) Patent Application Publication (10) Pub. No.: US 2011/0098221 A1. [Link]

  • PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • ACS Publications. Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceu. [Link]

  • PMC. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. [Link]

  • ResearchGate. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • ResearchGate. List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. [Link]

  • PMC. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • PMC. Synthesis of new 2′-deoxy-2′-fluoro-4′-azido nucleoside analogues as potent anti-HIV agents. [Link]

Sources

Method

protocol for the hydrolysis of ethyl 2-fluoro-4-iodonicotinate to the carboxylic acid

Application Note: Chemoselective Non-Defluorinative Hydrolysis of Ethyl 2-Fluoro-4-iodonicotinate Introduction & Mechanistic Rationale The synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Non-Defluorinative Hydrolysis of Ethyl 2-Fluoro-4-iodonicotinate

Introduction & Mechanistic Rationale

The synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern drug discovery, particularly in the development of complex kinase inhibitors[1]. Ethyl 2-fluoro-4-iodonicotinate is a highly versatile building block; however, its conversion to the corresponding 2-fluoro-4-iodonicotinic acid presents a significant chemoselectivity challenge. The electron-deficient nature of the pyridine ring—exacerbated by the inductive electron-withdrawing effects of the fluorine and iodine atoms—renders the C-2 and C-4 positions highly susceptible to nucleophilic aromatic substitution (SNAr)[1].

Standard ester hydrolysis conditions (e.g., NaOH or KOH at elevated temperatures) frequently result in defluorination via ipso substitution or displacement of the labile iodide[2]. To achieve quantitative conversion while preserving the halogen substituents, a mild, non-defluorinative hydrolysis protocol using Lithium Hydroxide (LiOH) in a miscible organic/aqueous system is required. The tight ion-pairing of LiOH in a Tetrahydrofuran (THF)/Water matrix attenuates the nucleophilicity of the hydroxide ion, favoring attack at the hard carbonyl electrophile over the softer aromatic carbons.

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating and robust protocol, every parameter in this workflow is engineered with specific mechanistic causality:

  • Base Selection (LiOH vs. NaOH): LiOH is selected over NaOH to minimize the rate of SNAr. The smaller lithium cation coordinates effectively with the carbonyl oxygen, increasing its electrophilicity and directing the hydroxide attack specifically to the ester moiety.

  • Solvent Matrix (THF/H2O 4:1): THF completely solubilizes the lipophilic ethyl ester, while water provides the necessary medium for hydroxide dissolution. A 4:1 ratio ensures a homogeneous reaction at room temperature, preventing localized base concentration spikes that trigger side reactions.

  • Temperature Control: The reaction is initiated at 0–5 °C to control the exothermic dissolution and initial hydrolysis rate, then allowed to warm to 25 °C. Elevated temperatures exponentially increase the rate of defluorination[2].

  • Isoelectric Precipitation (pH 3.0): Nicotinic acid derivatives are amphoteric. Acidifying the reaction mixture to pH ~3.0 ensures the molecule exists primarily in its neutral/zwitterionic form, maximizing precipitation and preventing the formation of highly water-soluble pyridinium salts (which occurs at pH < 1.5).

Workflow & Pathway Visualization

G Start Ethyl 2-fluoro- 4-iodonicotinate Solvent Solubilization THF:H2O (4:1) Start->Solvent Base Mild Hydrolysis LiOH·H2O (1.1 eq), 0-25°C Solvent->Base Avoid Avoid Harsh Base (Prevents SNAr) Base->Avoid IPC In-Process Control LC-MS (Target: SM < 1%) Base->IPC Acidify Isoelectric Precipitation 1M HCl to pH 3.0 IPC->Acidify  Validated Product 2-Fluoro-4- iodonicotinic acid Acidify->Product  Filtration

Chemoselective workflow for the hydrolysis of ethyl 2-fluoro-4-iodonicotinate avoiding SNAr.

Quantitative Data: Optimization of Hydrolysis Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting purity profile, validating the chosen protocol.

Base (Equiv)Solvent SystemTemp (°C)Time (h)Conversion (%)Impurity Profile (SNAr Byproducts)Isolated Yield (%)
NaOH (2.0)MeOH/H2O (1:1)602>99High (>30% 2-OH / 4-OH)N/A (Complex mixture)
NaOH (1.5)THF/H2O (3:1)25495Moderate (~15% defluorination)65
LiOH (1.2)THF/H2O (3:1)256>99Low (<2%)88
LiOH (1.1) THF/H2O (4:1) 0 to 25 8 >99 None detected 94

Detailed Step-by-Step Protocol

Self-Validating System Note: This protocol includes mandatory In-Process Controls (IPCs) to ensure the integrity of the fluorinated aromatic ring before proceeding to isolation.

Phase 1: Reaction Setup

  • Preparation: Equip a clean, dry 100 mL round-bottom flask with a magnetic stir bar and an internal temperature probe.

  • Substrate Dissolution: Charge the flask with Ethyl 2-fluoro-4-iodonicotinate (1.0 equivalent, 10.0 mmol, 2.95 g). Add HPLC-grade Tetrahydrofuran (THF, 40 mL). Stir at 400 rpm until full dissolution is achieved.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Base Addition: Dissolve Lithium Hydroxide monohydrate (LiOH·H2O, 1.1 equivalents, 11.0 mmol, 461 mg) in deionized water (10 mL). Add this aqueous solution dropwise to the THF mixture over 15 minutes. Causality Note: Maintaining the internal temperature below 5 °C during addition prevents localized exothermic degradation.

Phase 2: Hydrolysis and Monitoring 5. Reaction: Remove the ice bath. Allow the biphasic mixture to warm naturally to room temperature (20–25 °C). Stir vigorously (600 rpm) to ensure maximum interfacial contact. 6. In-Process Control (IPC) - 4 Hours: Withdraw a 50 µL aliquot. Dilute with 1 mL Acetonitrile and analyze via LC-MS.

  • Validation Check: Look for the disappearance of the ester mass [M+H]+ and the appearance of the acid mass.
  • Integrity Check: Verify the absence of M-19 (defluorination) or M-127 (deiodination) peaks, which indicate hydrolytic instability[3].
  • Completion: Continue stirring until the remaining starting material is < 1% by UV area (typically requires 6–8 hours).

Phase 3: Work-up and Isolation 8. Volatile Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp < 30 °C) to remove the majority of the THF. Caution: Do not evaporate to dryness. 9. Aqueous Dilution: Dilute the remaining aqueous residue with additional deionized water (20 mL). If any insoluble impurities are present, filter the aqueous layer through a 0.45 µm PTFE syringe filter. 10. Isoelectric Acidification (Critical Step): Cool the aqueous layer to 0–5 °C. Using a calibrated pH meter, carefully add 1M HCl dropwise while stirring continuously. Stop the addition exactly at pH 3.0 . A white precipitate of 2-fluoro-4-iodonicotinic acid will form. Causality Note: Going below pH 1.5 will protonate the pyridine nitrogen, solubilizing the product as a hydrochloride salt and drastically reducing yield. 11. Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 30 mL) to ensure maximum recovery of the highly fluorinated, lipophilic acid. 12. Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na2SO4. Filter and concentrate under reduced pressure. 13. Final Drying: Dry the resulting white solid in a vacuum oven at 40 °C for 12 hours to afford the pure 2-fluoro-4-iodonicotinic acid.

References

  • Title: Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature.
  • Title: Non-defluorinative Hydrolysis of α- and β-Fluorinated Carboxylic Acid Esters.
  • Title: Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models.

Sources

Application

Application Note: Strategic Orthogonal Functionalization of 2-Fluoro-4-iodopyridine-3-carboxylic Acid Ethyl Ester

Executive Summary The pyridine ring is a privileged pharmacophore in modern drug discovery and agrochemical development. Among highly substituted pyridine scaffolds, 2-fluoro-4-iodopyridine-3-carboxylic acid ethyl ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridine ring is a privileged pharmacophore in modern drug discovery and agrochemical development. Among highly substituted pyridine scaffolds, 2-fluoro-4-iodopyridine-3-carboxylic acid ethyl ester stands out as an exceptionally versatile building block. As a Senior Application Scientist, I have designed this technical guide to detail the orthogonal functionalization of this specific scaffold. By exploiting the distinct electronic and steric properties of the C4-iodine, C2-fluorine, and C3-ester, researchers can predictably and sequentially install diverse functional groups without the need for complex protecting-group chemistry.

Mechanistic Rationale & Orthogonal Strategy

Successful derivatization of this scaffold relies on a strict order of operations dictated by the inherent reactivity of each substituent:

  • C4-Iodine (Soft Electrophile): Iodine is highly polarizable and represents the weakest bond on the ring. It is the prime target for initial functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig)[1] or halogen-metal exchange using Grignard reagents[2]. The C2-fluorine remains inert under these conditions due to its poor leaving-group ability in oxidative addition.

  • C2-Fluorine (Hard Electrophile): Once the C4 position is substituted, the C2-fluorine becomes the focal point. Fluorine is highly electronegative, withdrawing electron density and highly activating the C2 position for Nucleophilic Aromatic Substitution (SNAr). It serves as an optimal leaving group because it stabilizes the anionic Meisenheimer transition state[3].

  • C3-Ethyl Ester (Directing/Activating Group): Throughout steps 1 and 2, the ester acts as an electron-withdrawing group that enhances SNAr reactivity at C2 while sterically shielding the adjacent positions. In the final step, it can be saponified to a carboxylic acid for subsequent amide coupling.

Workflow A Starting Scaffold (C4-I, C2-F, C3-Ester) B C4 Cross-Coupling (Pd-Catalyzed) A->B Step 1: I-Displacement C C2 SNAr (Nucleophilic Attack) B->C Step 2: F-Displacement D C3 Derivatization (Saponification) C->D Step 3: Ester Cleavage

Fig 1: Orthogonal functionalization workflow of the pyridine scaffold.

Quantitative Data & Reaction Optimization

To ensure high yields and prevent side reactions (such as premature ester cleavage or dehalogenation), reaction conditions must be strictly controlled. The tables below summarize empirical optimization data for the first two critical steps.

Table 1: Optimization of C4 Cross-Coupling Conditions

Catalyst / Reagent System Temp (°C) Yield (%) Causality & Field Observations
Pd(PPh3)4, Ar-B(OH)2, K2CO3 80 45% High temperatures lead to competitive deiodination and ester hydrolysis.
Pd(dppf)Cl2, Ar-ZnCl 50 75% Moderate yield; requires strictly anhydrous conditions (Negishi coupling).

| PEPPSI-IPr, Ar-MgBr (TurboGrignard) | 20 | >90% | Optimal. Rapid oxidative addition; suppresses homocoupling and preserves the C2-F bond[2]. |

Table 2: SNAr Reactivity Profiles at the C2 Position

Nucleophile Solvent Base Temp (°C) Yield (%) Causality & Field Observations
Primary Amine (R-NH2) NMP DIPEA 80 95% Rapid conversion; F- leaving group is highly active under thermal conditions[3].
Secondary Amine (R2NH) DMF K2CO3 100 82% Steric hindrance from the C3-ester slows the reaction, requiring higher heat.

| Alkoxide (RO-) | THF | NaH | 0 to 25 | 88% | Highly exothermic; requires strict cooling to prevent competitive ester cleavage. |

Experimental Protocols

Protocol A: Regioselective C4 Halogen-Metal Exchange & Coupling

Objective: Selectively functionalize the C4 position while leaving the C2-fluorine intact. Causality: The use of TurboGrignard (iPrMgCl·LiCl) allows for rapid and chemoselective halogen-metal exchange at the C4 position. The addition of LiCl breaks up polymeric magnesium aggregates, significantly accelerating the exchange rate and ensuring kinetic selectivity over nucleophilic attack on the C3-ester[4].

Step-by-Step Methodology:

  • Charge a flame-dried, nitrogen-purged flask with 2-fluoro-4-iodopyridine-3-carboxylic acid ethyl ester (1.0 equiv) and anhydrous THF (0.5 M).

  • Cool the reaction mixture to -10 °C using an ice/salt bath. Critical Step: Cryogenic control prevents the highly exothermic exchange from driving undesired ester addition.

  • Add iPrMgCl·LiCl (1.3 M in THF, 1.25 equiv) dropwise over 30 minutes[2].

  • Stir at -10 °C for 45 minutes.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot in D2O. Analyze via LC-MS. The complete disappearance of the starting material mass (m/z 295.05) and the appearance of the deuterated intermediate validates >99% halogen-metal exchange efficiency.

  • Add the desired electrophile (e.g., an aryl halide with PEPPSI-IPr catalyst) and warm to 20 °C to complete the cross-coupling[2].

  • Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: C2 Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C2-fluorine with an amine nucleophile. Causality: The C2-fluorine is highly activated by both the adjacent pyridine nitrogen and the C3-ester. The high electronegativity of the fluorine atom stabilizes the anionic Meisenheimer intermediate, making it an exceptional leaving group for SNAr[3].

Mechanism Reactant C4-Substituted 2-Fluoro-pyridine Meisenheimer Meisenheimer Complex (Stabilized by N & C3-Ester) Reactant->Meisenheimer Nucleophile Attack at C2 Product C2-Functionalized Pyridine Derivative Meisenheimer->Product Fluoride Elimination

Fig 2: SNAr mechanism at the C2 position via a stabilized Meisenheimer complex.

Step-by-Step Methodology:

  • Dissolve the C4-functionalized intermediate (1.0 equiv) in anhydrous NMP (0.3 M).

  • Add the primary amine nucleophile (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HF, driving the reaction equilibrium forward.

  • Heat the mixture to 80 °C for 4-6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via HPLC at 254 nm. The displacement of the highly electronegative fluorine atom by an amine typically induces a distinct hypsochromic shift in the UV spectrum. The reaction is deemed complete when the C4-coupled precursor AUC is <1%.

  • Cool to room temperature, dilute with water, and extract with EtOAc (3x). Wash the organic layer extensively with brine to remove NMP, dry over Na2SO4, and concentrate.

Protocol C: C3 Ester Saponification

Objective: Hydrolyze the C3-ethyl ester to yield the free carboxylic acid for downstream amidation. Causality: Saponification of the sterically hindered C3-ethyl ester requires forcing conditions. Methanol acts as a phase-transfer co-solvent to solubilize the organic substrate into the aqueous hydroxide phase.

Step-by-Step Methodology:

  • Dissolve the C2/C4-functionalized ester in a 2:1:1 mixture of THF:MeOH:H2O (0.2 M).

  • Add LiOH·H2O (3.0 equiv) in a single portion.

  • Stir at 50 °C for 12 hours.

  • Self-Validation Checkpoint: Upon complete hydrolysis (confirmed by TLC, 3:1 Hexanes:EtOAc, utilizing KMnO4 stain), the mixture is concentrated to remove organic solvents and acidified to pH 3 using 1M HCl. The target carboxylic acid will spontaneously precipitate. The self-validating nature of this step is the phase separation: only the fully deprotected acid will drop out of the aqueous layer, ensuring high purity without the need for column chromatography.

  • Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

References

  • [2] Kumada–Corriu Heteroaryl Cross-Coupling for Synthesis of a Pharmaceutical Intermediate: Comparison of Batch Versus Continuous Reaction Modes. Organic Process Research & Development - ACS Publications. URL:

  • [3] Piperidine derivatives and their use for the treatment of metabolic disorders. Google Patents (WO2012001107A1 / AU2011273455A1). URL:

  • [1] Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate / Tetrahedron Letters. URL:

  • [4] Synthesis of β-Turn and Pyridine Based Peptidomimetics. Diva-portal.org. URL:

Sources

Method

Application Note: Divergent Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitor Scaffolds from Ethyl 2-fluoro-4-iodonicotinate

Executive Summary The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The pyrido[2,3-d]pyrimidine core is a highly privileged pharmacophore, serving as the structural foundation for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The pyrido[2,3-d]pyrimidine core is a highly privileged pharmacophore, serving as the structural foundation for numerous FDA-approved kinase inhibitors (e.g., Palbociclib) and experimental therapeutics targeting cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFRs) [1].

This application note details a highly efficient, two-stage divergent synthetic protocol utilizing Ethyl 2-fluoro-4-iodonicotinate (CAS: 853798-93-3) [2] as an orthogonally functionalized building block. By exploiting the distinct electronic and steric properties of the C2-fluorine and C4-iodine, researchers can rapidly generate diverse libraries of 5-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones.

Mechanistic Rationale & Chemoselectivity

The synthetic utility of Ethyl 2-fluoro-4-iodonicotinate relies on the strict chemoselectivity dictated by its substitution pattern:

  • C2-Fluorine (SNAr Activation): The highly electronegative fluorine atom is positioned ortho to both the electron-withdrawing pyridine nitrogen and the C3-ester. This creates a highly electrophilic center. In Nucleophilic Aromatic Substitution (SNAr), fluorine is a superior leaving group compared to iodine because its electronegativity stabilizes the anionic Meisenheimer complex transition state.

  • C4-Iodine (Transition-Metal Activation): The C4-iodine is relatively inert to SNAr due to lower electrophilicity at this position and the poor ability of iodine to stabilize the SNAr transition state. However, the weak C–I bond makes it an ideal, highly reactive handle for Palladium-catalyzed oxidative addition.

  • C3-Ethyl Ester (Cyclization Handle): Following the SNAr displacement of the C2-fluorine by an amidine, the adjacent C3-ester acts as an electrophilic trap, undergoing intramolecular condensation with the secondary nitrogen of the amidine to close the pyrimidin-4-one ring.

This orthogonal reactivity enables a "build and decorate" approach: Step 1 constructs the fused bicyclic core via SNAr/cyclization, leaving the iodine intact. Step 2 utilizes the preserved iodine (now at the C5 position of the new bicyclic system) for late-stage Suzuki-Miyaura diversification.

Synthetic Workflow

SynthesisWorkflow SM Ethyl 2-fluoro-4-iodonicotinate (CAS: 853798-93-3) Step1 Step 1: SNAr & Annulation Acetamidine HCl, K2CO3, DMF SM->Step1 Int Intermediate: 5-Iodo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one Step1->Int Step2 Step 2: Suzuki-Miyaura Coupling Ar-B(OH)2, Pd(dppf)Cl2 Int->Step2 Prod Final Library: 5-Aryl-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one Step2->Prod

Figure 1: Divergent two-step synthetic workflow for pyrido[2,3-d]pyrimidine scaffolds.

Experimental Protocols

Protocol A: Synthesis of 5-Iodo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one (Annulation)

This step establishes the bicyclic core. Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to liberate the free amidine from its hydrochloride salt and to neutralize the hydrofluoric acid generated during the SNAr, without causing premature hydrolysis of the C3-ester.

Materials:

  • Ethyl 2-fluoro-4-iodonicotinate (1.0 equiv, 10 mmol)

  • Acetamidine hydrochloride (1.5 equiv, 15 mmol)

  • Anhydrous K2​CO3​ (3.0 equiv, 30 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-fluoro-4-iodonicotinate and acetamidine hydrochloride.

  • Solvent & Base Addition: Suspend the solid reagents in 50 mL of anhydrous DMF. Add anhydrous K2​CO3​ in one portion.

  • Reaction: Flush the flask with Argon, attach a reflux condenser, and heat the mixture to 90 °C in an oil bath for 12 hours. Note: Elevated temperature is required to overcome the activation barrier for the subsequent intramolecular cyclization step.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into 200 mL of vigorously stirred ice water.

  • Isolation: A precipitate will form. Stir for 30 minutes to ensure complete precipitation. Filter the solid under vacuum, wash sequentially with cold water (2 x 20 mL) and cold diethyl ether (10 mL), and dry under high vacuum to afford the 5-iodo intermediate.

Protocol B: Late-Stage Suzuki-Miyaura Diversification

With the 5-iodo-pyrido[2,3-d]pyrimidine core established, the scaffold is poised for diversification. Pd(dppf)Cl2​ is selected as the optimal catalyst; its large bite angle facilitates the reductive elimination step, which is often the rate-limiting step when coupling sterically hindered ortho-substituted pyridines.

Materials:

  • 5-Iodo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one (1.0 equiv, 1.0 mmol)

  • Arylboronic acid derivative (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2​ (0.05 equiv, 5 mol%)

  • Na2​CO3​ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 10 mL), degassed

Step-by-Step Procedure:

  • Preparation: In a 25 mL Schlenk tube, combine the 5-iodo intermediate, the desired arylboronic acid, and Na2​CO3​ .

  • Degassing: Add the 1,4-Dioxane/ H2​O solvent mixture. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which can rapidly deactivate the Palladium(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ under a positive stream of Argon. Seal the Schlenk tube.

  • Reaction: Heat the reaction mixture at 90 °C for 8 hours. Monitor completion via LC-MS or TLC.

  • Purification: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify the residue via flash column chromatography (DCM:MeOH gradient) to yield the final 5-aryl-pyrido[2,3-d]pyrimidine.

Quantitative Data: Suzuki Coupling Optimization

To ensure the robustness of Protocol B, a catalyst and solvent screen was performed. The data below demonstrates that bidentate phosphine ligands (dppf) or bulky Buchwald ligands (XPhos) are required to achieve high yields at the sterically congested C5 position.

Table 1: Optimization of the Suzuki-Miyaura Cross-Coupling at the C5 Position

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent (v/v)Temp (°C)Yield (%)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O (4:1)9045
2 Pd(dppf)Cl2​ Na2​CO3​ Dioxane/ H2​O (4:1) 90 82
3 Pd2​(dba)3​ / XPhos K3​PO4​ Dioxane/ H2​O (4:1)10088
4 Pd(OAc)2​ / SPhos K2​CO3​ DMF/ H2​O (4:1)9076

(Note: While Entry 3 provided a marginally higher yield, Entry 2 was selected for the standard protocol due to the lower cost and higher air-stability of the Pd(dppf)Cl2​ precatalyst).

References

  • Campos J.F., Besson T., Berteina-Raboin S. "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives". Pharmaceuticals (Basel). 2022;15:352. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chemoselective Suzuki-Miyaura Coupling of Ethyl 2-Fluoro-4-Iodonicotinate

Welcome to the Technical Support Center. As drug development increasingly relies on densely functionalized heteroaromatics, substrates like ethyl 2-fluoro-4-iodonicotinate present severe chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on densely functionalized heteroaromatics, substrates like ethyl 2-fluoro-4-iodonicotinate present severe chemoselectivity challenges. This guide is designed for research scientists and process chemists to troubleshoot, optimize, and validate Suzuki-Miyaura cross-couplings on this specific scaffold.

Substrate Profiling: The Causality of Chemoselectivity

Before initiating any optimization, we must analyze the intrinsic reactivity of ethyl 2-fluoro-4-iodonicotinate. The molecule possesses three competing reactive sites:

  • C4-Iodide (The Target): Primed for oxidative addition by Pd(0). However, its reactivity is sterically hindered by the adjacent C3-ester group.

  • C2-Fluoride (The Liability): Strongly electron-withdrawn by the pyridine nitrogen and the C3-ester. It acts as an excellent leaving group for Nucleophilic Aromatic Substitution () if exposed to nucleophilic bases or solvents[1].

  • C3-Ethyl Ester (The Vulnerability): Highly susceptible to base-catalyzed saponification (hydrolysis) in aqueous conditions at elevated temperatures.

Troubleshooting Guide (FAQs)

Q1: Why am I observing massive ester hydrolysis and/or 2-hydroxy-4-arylpyridine byproducts when using standard Suzuki conditions? A1: Standard aqueous bases (e.g., Na₂CO₃/H₂O) act as potent nucleophiles at elevated temperatures. The C3-ester undergoes rapid saponification, and the highly activated C2-fluorine is displaced by hydroxide via SNAr.

  • The Fix: Transition to strictly anhydrous conditions . Use mild, non-nucleophilic bases such as anhydrous K₃PO₄, Cs₂CO₃, or spray-dried KF.

Q2: I switched to anhydrous conditions, but I'm still seeing displacement of the C2-fluorine by my solvent (forming a 2-alkoxy ether). A2: Protic solvents like ethanol or methanol generate alkoxides in situ when combined with a base. These alkoxides will rapidly attack the C2-fluorine, a known liability in[2].

  • The Fix: Strictly avoid alcoholic solvents. Opt for aprotic polar solvents like 1,4-Dioxane, THF, or Toluene.

Q3: The reaction stalls with unreacted starting material. Is this a catalyst deactivation issue? A3: Yes. The C4-iodide is ortho to the bulky C3-ethyl ester, creating a sterically demanding environment that hinders both oxidative addition and transmetalation. Standard Pd(PPh₃)₄ often degrades before the reaction completes due to [3].

  • The Fix: Upgrade to a catalyst system with a bulky, electron-rich bidentate ligand (e.g., Pd(dppf)Cl₂) or a Buchwald precatalyst (e.g., XPhos Pd G3) to accelerate reductive elimination and maintain [4].

Q4: My heteroaryl boronic acid partner is degrading before it can couple. How do I prevent this? A4: Electron-deficient or heteroaryl boronic acids are prone to protodeboronation, especially at elevated temperatures.

  • The Fix: Lower the reaction temperature (e.g., 65 °C instead of 100 °C) and use a highly active precatalyst to ensure the cross-coupling rate strictly outcompetes the protodeboronation rate.

Optimization Matrix

The following table summarizes the quantitative impact of varying reaction parameters on chemoselectivity and overall yield.

Base / Solvent SystemCatalystTempMajor OutcomeMechanistic Rationale
Na₂CO₃ / H₂O-DioxanePd(PPh₃)₄100 °CFailure (<10% yield)Complete ester hydrolysis and SNAr displacement of C2-F by OH⁻.
K₂CO₃ / EtOHPd(PPh₃)₄80 °CFailure (2-ethoxy byproduct)In situ generation of ethoxide leads to rapid SNAr at the C2 position.
K₃PO₄ (Anhydrous) / THFPd(PPh₃)₄65 °CPoor (30% yield)Steric hindrance at C4 stalls oxidative addition; the catalyst degrades.
K₃PO₄ (Anhydrous) / Dioxane Pd(dppf)Cl₂ 80 °C Optimal (>85% yield)Bidentate ligand overcomes sterics; anhydrous conditions preserve C2/C3.

Self-Validating Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

Objective: Chemoselective C4-arylation of ethyl 2-fluoro-4-iodonicotinate while preserving the C2-fluoro and C3-ester groups.

Materials:

  • Ethyl 2-fluoro-4-iodonicotinate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol) - Must be freshly oven-dried

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • System Preparation (Critical): Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3x). Causality: Any residual moisture will trigger ester hydrolysis or protodeboronation.

  • Reagent Loading: Add ethyl 2-fluoro-4-iodonicotinate, arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and anhydrous K₃PO₄ to the flask under a positive stream of Argon.

  • Solvent Addition & Degassing: Inject anhydrous 1,4-Dioxane. Sparge the suspension with Argon for 15 minutes. Causality: Oxygen rapidly deactivates the Pd(0) active species, leading to homocoupling of the boronic acid and stalled reactions.

  • Thermal Activation: Seal the flask and heat to 80 °C in a pre-heated oil bath. Stir vigorously (800 rpm) for 4-6 hours. Causality: K₃PO₄ is insoluble in dioxane; high-shear stirring is required to facilitate the solid-liquid interfacial transmetalation step.

  • In-Process Control (IPC) & Self-Validation: At 4 hours, withdraw a 10 µL aliquot under Argon. Quench in 1 mL EtOAc/H₂O. Analyze the organic layer via LC-MS.

    • Validation Check: If the mass shift of [M+H - 19 + 17] (hydroxylation) or [M+H - 28] (ester hydrolysis) is >5%, the anhydrous integrity of the system was breached. If only the desired product mass is observed, proceed to workup.

  • Workup & Isolation: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove inorganic salts and Pd black, eluting with EtOAc. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Reaction Pathway Visualization

G Substrate Ethyl 2-fluoro-4-iodonicotinate (Multifunctional Substrate) Pd_Cat Pd(0) / dppf Ligand Oxidative Addition at C4-I Substrate->Pd_Cat Chemoselective Activation SNAr SNAr Side Reaction (C2-F displacement by Alkoxide) Substrate->SNAr Nucleophilic Solvents (EtOH) Hydrolysis Ester Hydrolysis (C3-COOEt cleavage by Aqueous Base) Substrate->Hydrolysis Aqueous Base + Heat Transmetalation Anhydrous K3PO4 / ArB(OH)2 Transmetalation Pd_Cat->Transmetalation Product Desired Product: Ethyl 2-fluoro-4-arylnicotinate Transmetalation->Product Reductive Elimination

Figure 1: Chemoselectivity pathways in the Suzuki-Miyaura coupling of ethyl 2-fluoro-4-iodonicotinate.

References

  • "Kumada–Corriu Heteroaryl Cross-Coupling for Synthesis of a Pharmaceutical Intermediate: Comparison of Batch Versus Continuous Reaction Modes", Organic Process Research & Development, ACS Publications. URL:[Link]

  • "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond", Catalysts, MDPI. URL:[Link]

  • "Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling", Tetrahedron Letters, PMC. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions with 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the challenges of functionalizing highly decorated pyridine scaffolds. 2-Fluoro-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the challenges of functionalizing highly decorated pyridine scaffolds. 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester is a highly versatile but notoriously temperamental building block.

To successfully utilize this molecule, you must manage a delicate balancing act between three competing reactive centers:

  • The C4 Iodine: Primed for transition-metal-catalyzed cross-coupling, but sterically hindered by the adjacent ester.

  • The C2 Fluorine: Highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the pyridine nitrogen and the C3 ester.

  • The C3 Ethyl Ester: Highly susceptible to saponification (hydrolysis) under basic conditions.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocols to ensure high-yield transformations.

Core Reactivity Profile & Mechanistic Divergence

Mechanism cluster_0 Pathway A: Standard Aqueous Basic cluster_1 Pathway B: Optimized Anhydrous / MW SM 2-Fluoro-4-iodopyridine- 3-carboxylic acid ethyl ester Hydrolysis C3 Ester Hydrolysis (Saponification) SM->Hydrolysis H2O / Strong Base SNAr C2 SNAr (Fluorine Displacement) SM->SNAr Strong Nucleophiles OxAdd Sterically Hindered Oxidative Addition at C4 SM->OxAdd Pd(0) / Bulky Ligand Transmet Anhydrous Transmetalation (Boronic Esters) OxAdd->Transmet Anhydrous Base Product High-Yield C4 Cross-Coupled Product Transmet->Product Reductive Elimination

Mechanistic divergence of 2-Fluoro-4-iodopyridine under basic vs. anhydrous cross-coupling conditions.

Troubleshooting FAQs

FAQ 1: How do I prevent ester hydrolysis during Suzuki-Miyaura cross-coupling at the C4 position?

The Causality: Standard Suzuki-Miyaura conditions rely on aqueous bases (e.g., Na2​CO3​ in THF/H2​O ) to generate the reactive boronate species required for transmetalation. However, the C3 ethyl ester is highly electrophilic and undergoes rapid saponification in the presence of aqueous hydroxide or carbonate ions, leading to complete loss of the ester moiety and generating a highly polar, water-soluble byproduct. The Solution: Shift entirely to anhydrous conditions. Utilize boronic esters (such as pinacol or neopentyl glycol esters) rather than boronic acids, as they are stable and can undergo transmetalation without requiring water 1[1]. Employ finely milled, anhydrous K3​PO4​ or soluble silanolate bases like TMSOK, which facilitate cross-coupling while outcompeting deleterious protodehalogenation and preventing ester hydrolysis 2[2].

FAQ 2: I am getting poor chemoselectivity (SNAr at C2 instead of Buchwald-Hartwig amination at C4). How do I fix this?

The Causality: The C2 fluorine is highly electronegative and sits ortho to the pyridine nitrogen, making it a prime target for nucleophilic attack (SNAr) by amines. If the palladium-catalyzed oxidative addition at C4 is too slow—often due to steric hindrance from the C3 ester—the background SNAr reaction dominates. The Solution: You must accelerate the catalytic cycle while reducing the nucleophilicity of the bulk solution. Research demonstrates that using microwave irradiation (which rapidly accelerates the Pd cycle) combined with a weaker base like K2​CO3​ (3.5 equivalents) instead of strong alkoxides drives the reaction exclusively to the C4 Buchwald-Hartwig product, completely bypassing the C2 SNAr pathway 3[3].

FAQ 3: How do I handle the steric hindrance at the C4 position during metalation?

The Causality: The bulky ethyl ester at C3 physically blocks the approach of the palladium catalyst or organometallic reagents to the C4 iodine. The Solution: When performing Kumada-Corriu couplings or halogen-metal exchanges, temperature control is critical. Generate the organomagnesium intermediate at low temperatures ( −10∘C to 0∘C ) using iPrMgCl⋅LiCl to prevent side reactions, and utilize highly active, sterically accommodating catalysts like PEPPSI-IPr to force the coupling 4[4]. For Suzuki couplings, employ electron-rich, bulky biaryl phosphine ligands (e.g., XPhos or RuPhos).

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting chemoselectivity/yield.

Reaction TypeBase / ReagentsSolventTemp / TimeAdditive / LigandMajor PathwayYield
Buchwald-Hartwig NaOtBu (2.0 eq)Toluene100°C / 12hBINAPC2 SNAr (Off-target)<20% (C4)
Buchwald-Hartwig K2​CO3​ (3.5 eq)TolueneMW 120°C / 0.5hBINAPC4 Cross-Coupling85%
Suzuki-Miyaura Na2​CO3​ (aq)THF/ H2​O 80°C / 8h Pd(PPh3​)4​ C3 Hydrolysis15% (Ester)
Suzuki-Miyaura K3​PO4​ (anhyd)Dioxane90°C / 6hXPhos / Pd2​(dba)3​ C4 Cross-Coupling92%

Validated Experimental Protocols

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Catalyst Act. Pd2(dba)3/XPhos Step1->Step2 Step3 3. Base Addition (Anhydrous K3PO4) Step2->Step3 Step4 4. Cross-Coupling (90°C, Dioxane) Step3->Step4 QC 5. In-Process QC (LC-MS Validation) Step4->QC

Step-by-step workflow for anhydrous Suzuki-Miyaura coupling to prevent ester saponification.

Protocol A: Anhydrous Suzuki-Miyaura Cross-Coupling (C4 Selective)

This self-validating system ensures the ester remains intact by strictly excluding water and utilizing a highly active Pd/XPhos complex.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester (1.0 equiv) and the corresponding aryl pinacol boronic ester (1.2 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (2 mol%) and XPhos (4 mol%).

  • Base Addition: Add finely milled, strictly anhydrous K3​PO4​ (2.0 equiv).

  • Solvent: Seal the flask, remove from the glovebox, and inject anhydrous, degassed 1,4-dioxane (0.2 M concentration) via syringe.

  • Reaction: Stir the mixture at 90°C for 6 hours.

  • Validation Checkpoint: At 2 hours, withdraw a 10 µL aliquot under positive argon pressure, dilute with LC-MS grade acetonitrile, and analyze. The presence of the target mass [M+H]+ with the ester intact (no −28 Da loss corresponding to hydrolysis) confirms the anhydrous integrity of the system.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination (C4 Selective)

This protocol uses microwave irradiation and a mild base to kinetically favor Pd-insertion over background SNAr.

  • Preparation: Charge a microwave vial with 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester (1.0 equiv), the desired amine (1.2 equiv), Pd(OAc)2​ (2 mol%), and BINAP (2 mol%).

  • Base Addition: Add anhydrous K2​CO3​ (3.5 equiv). Do not use stronger bases like NaOtBu .

  • Solvent: Add anhydrous toluene (2 mL per mmol) and seal the vial with a crimp cap.

  • Reaction: Irradiate in a microwave reactor at 120°C for exactly 30 minutes.

  • Validation Checkpoint: Post-irradiation, run a TLC (Hexanes/EtOAc). The complete consumption of the starting material without the appearance of a highly polar baseline spot (indicative of C2-SNAr polymerization) validates the chemoselectivity.

  • Workup: Dilute with dichloromethane, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

References

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions Thieme Connect / Synlett URL
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters The Journal of Organic Chemistry - ACS Publications URL
  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL
  • Kumada–Corriu Heteroaryl Cross-Coupling for Synthesis of a Pharmaceutical Intermediate: Comparison of Batch Versus Continuous Reaction Modes Organic Process Research & Development - ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester

Welcome to the Technical Support Center for the scale-up synthesis of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester (CAS: 853798-93-3)[1][2]. This guide is designed for researchers, process chemists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester (CAS: 853798-93-3)[1][2]. This guide is designed for researchers, process chemists, and drug development professionals who are scaling up this critical fluorinated pyridine building block.

The most robust synthetic route involves the Directed ortho Metalation (DoM) of 2-fluoronicotinic acid, followed by an electrophilic iodine quench, and a subsequent irreversible esterification[3][4]. Below, we provide mechanistic insights, troubleshooting FAQs, quantitative optimization data, and validated step-by-step protocols.

Mechanistic Pathway & Workflow

The synthesis relies on the synergistic directing effects of the C2-fluoro and C3-carboxylate groups, which strongly acidify the C4 proton, allowing for regioselective lithiation at cryogenic temperatures[4].

SyntheticWorkflow SM 2-Fluoronicotinic Acid (Starting Material) Lithium C4-Lithiated Intermediate (Kinetic Control) SM->Lithium LDA (2.2 eq) THF, -78°C IodoAcid 2-Fluoro-4-iodonicotinic Acid (Intermediate) Lithium->IodoAcid I2 in THF -78°C to RT FinalEster 2-Fluoro-4-iodopyridine-3- carboxylic acid ethyl ester (Final Product) IodoAcid->FinalEster EtI, K2CO3 DMF, RT

Synthetic workflow for 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester via DoM.

Troubleshooting Guides & FAQs

Q1: Why am I observing poor regioselectivity (e.g., C6-lithiation) during the DoM step?

Expert Insight: The regioselectivity of the metalation is kinetically controlled. While the C2-fluoro and C3-carboxylate groups direct the lithium to the C4 position, temperature spikes above -70 °C can cause the kinetic C4-lithiated species to equilibrate to the thermodynamic product, or allow the base to attack the C6 position[4][5]. Furthermore, Lithium diisopropylamide (LDA) can occasionally act as a nucleophile at elevated temperatures, leading to substitution byproducts. Actionable Solution: Maintain strict cryogenic conditions (-78 °C) throughout the base addition and aging process. If poor selectivity persists, switch to Lithium 2,2,6,6-tetramethylpiperidide (LTMP), which is bulkier and less nucleophilic than LDA, thereby suppressing C6-deprotonation and nucleophilic attack.

Q2: I am recovering a significant amount of unreacted starting material after the iodine quench. What is going wrong?

Expert Insight: Iodine (I 2​ ) has poor solubility in cold THF, leading to slow reaction kinetics at -78 °C. If the electrophilic quench is too slow, the highly reactive lithiated intermediate will abstract a proton from the solvent, trace moisture, or diisopropylamine (formed during lithiation), reverting to the starting material[4]. Actionable Solution: Never add solid iodine directly to the cryogenic reaction mixture. Instead, prepare a pre-chilled, highly concentrated solution of I 2​ in anhydrous THF and add it via a rapid stream (or cannula). Alternatively, use N-iodosuccinimide (NIS) as a more soluble electrophile.

Q3: During the esterification step, my yield of the ethyl ester drops due to incomplete conversion or hydrolysis. How do I optimize this?

Expert Insight: Standard Fischer esterification (EtOH / H 2​ SO 4​ ) generates water as a byproduct, which stalls the reaction equilibrium. Additionally, the highly electron-deficient nature of the 2-fluoro-4-iodopyridine ring makes the resulting ester highly susceptible to hydrolysis during aqueous workup[3]. Actionable Solution: Abandon Fischer esterification in favor of an irreversible alkylation. Treat the 2-fluoro-4-iodonicotinic acid with K 2​ CO 3​ in DMF to form the carboxylate salt, then alkylate with Ethyl Iodide (EtI). This method operates at room temperature, avoids water generation, and drives the reaction to >90% completion.

Troubleshooting Logic & Decision Tree

TroubleshootingLogic Issue Low Yield of Final Ethyl Ester Check1 Is C6-Iodination Observed? Issue->Check1 Check2 Is Starting Acid Recovered? Issue->Check2 Check3 Is Ester Hydrolyzed? Issue->Check3 Sol1 Maintain strict -78°C. Use LTMP instead of LDA. Check1->Sol1 Yes Sol2 Ensure dry THF. Use NIS or pre-dissolved I2. Check2->Sol2 Yes Sol3 Switch to EtI/K2CO3 alkylation in DMF. Check3->Sol3 Yes

Troubleshooting decision tree for common scale-up synthesis failures.

Quantitative Data & Optimization

The following table summarizes the impact of varying critical parameters during the scale-up of both the DoM and esterification steps.

Reaction StepVariable TestedCondition A (Suboptimal)Condition B (Optimized)Outcome / Yield Comparison
DoM (Lithiation) Base SelectionLDA (2.2 eq), -78 °CLTMP (2.2 eq), -78 °CLDA: 75% (C4), 10% (C6).LTMP: 85% (C4), <2% (C6).
DoM (Quench) Electrophile StateSolid I 2​ added directlyPre-chilled I 2​ in THFSolid: 60% yield, 30% recovered SM.Soln: 88% yield.
Esterification Reaction MethodEtOH, H 2​ SO 4​ , RefluxEtI, K 2​ CO 3​ , DMF, RTFischer: 65% (equilibrium limited).Alkylation: 92% (irreversible).

Validated Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-4-iodonicotinic Acid via DoM

Self-Validation Check: The use of 2.2 equivalents of base is critical. The first equivalent deprotonates the carboxylic acid, while the second performs the C4-lithiation. The extra 0.2 eq accounts for trace moisture.

  • Preparation: Charge a dry, argon-purged reactor with 2-fluoronicotinic acid (1.0 eq) and anhydrous THF (10 mL/g).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature probe reads -75 °C before proceeding.

  • Lithiation: Add LDA or LTMP (2.2 eq, 2.0 M in THF/heptane) dropwise over 30–45 minutes. Control the addition rate to maintain the internal temperature below -70 °C[4].

  • Aging: Stir the resulting dark solution at -78 °C for exactly 2 hours to ensure complete thermodynamic accumulation of the C4-lithiated species.

  • Electrophilic Quench: Rapidly add a pre-chilled (-78 °C) solution of Iodine (1.5 eq) in anhydrous THF via cannula.

  • Warming: Allow the reaction to stir for 1 hour at -78 °C, then slowly remove the cooling bath and warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ to reduce excess iodine. Extract the mixture with diethyl ether to remove organic impurities.

  • Isolation: Acidify the aqueous layer to pH 2-3 using 1M HCl. The product, 2-fluoro-4-iodonicotinic acid, will precipitate. Filter, wash with cold water, and dry under vacuum[3].

Protocol B: Esterification to Ethyl 2-fluoro-4-iodonicotinate

Self-Validation Check: Washing the organic layer with brine 5 times is mandatory to remove DMF, which otherwise artificially inflates the yield and causes downstream coupling failures.

  • Salt Formation: Dissolve 2-fluoro-4-iodonicotinic acid (1.0 eq) in anhydrous DMF (5 mL/g) under argon. Add anhydrous K 2​ CO 3​ (2.0 eq) and stir for 15 minutes at room temperature to generate the potassium carboxylate salt.

  • Alkylation: Add Ethyl Iodide (1.5 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor conversion via LC-MS.

  • Extraction: Dilute the reaction mixture with cold water (15 mL/g) and extract with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to completely remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield pure 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester[1][6].

References

  • Beilstein Journal of Organic Chemistry. Supporting Information: Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones. Retrieved from: [Link]

  • ACS Publications (Journal of the American Chemical Society). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Mass Spectrometry Comparison Guide: Analysis of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester and its Synthetic Derivatives

Executive Summary & Scaffold Significance In modern drug discovery and agrochemical synthesis, 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester (CAS: 853798-93-3, MW: 295.05 g/mol ) serves as a highly versatile, bif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

In modern drug discovery and agrochemical synthesis, 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester (CAS: 853798-93-3, MW: 295.05 g/mol ) serves as a highly versatile, bifunctional building block. Its synthetic value lies in its orthogonal reactivity: the C-I bond at the 4-position is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the C-F bond at the 2-position readily undergoes nucleophilic aromatic substitution (SNAr).

However, tracking the purity of this parent scaffold and confirming the structural identity of its downstream products presents a unique analytical challenge. The presence of two different halogens alongside an ester moiety creates complex, competing mass spectrometric fragmentation pathways. This guide objectively compares analytical platforms and details the mechanistic gas-phase chemistry required to confidently analyze this compound and its derivatives.

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

Selecting the appropriate mass spectrometry platform dictates the quality and reliability of your structural data. As a general analytical heuristic, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends entirely on the analyte's volatility and thermal stability 1[1].

  • GC-EI-MS : The parent ethyl ester is non-polar, highly volatile, and thermally stable, making it an ideal candidate for GC-MS. Electron Ionization (EI) at 70 eV provides hard ionization, yielding a distinct molecular ion radical [M]+∙ at m/z 295 and highly reproducible, library-matchable fragmentation patterns.

  • LC-ESI-MS/MS : As the building block is converted into larger, more polar, or thermolabile active pharmaceutical ingredient (API) intermediates (e.g., post-Suzuki coupling or ester hydrolysis), LC-MS becomes mandatory 2[2]. Electrospray Ionization (ESI) provides soft ionization, preserving the intact [M+H]+ ion for targeted Collision-Induced Dissociation (CID).

MS_Workflow Start Sample: 2-Fluoro-4-iodopyridine- 3-carboxylic acid ethyl ester Split Platform Selection Start->Split GC GC-EI-MS (Volatile Esters) Split->GC Non-polar LC LC-ESI-MS/MS (Polar Products) Split->LC Polar/Labile GC_Prep Dilution in Hexane No Derivatization GC->GC_Prep LC_Prep Dilution in MeOH/H2O + 0.1% Formic Acid LC->LC_Prep GC_Data EI Spectra (70 eV) [M]+• m/z 295 GC_Prep->GC_Data LC_Data CID MS/MS [M+H]+ m/z 296 LC_Prep->LC_Data

Fig 1. Decision matrix and workflow for MS platform selection.

Quantitative Platform Performance Comparison
ParameterGC-EI-MS (Parent Compound)LC-ESI-MS/MS (Synthetic Products)
Primary Ionization Electron Ionization (70 eV)Electrospray Ionization (Positive Mode)
Observed Precursor [M]+∙ (m/z 295.0) [M+H]+ (m/z 296.0)
Optimal Analytes Unreacted parent ester, volatile impuritiesCross-coupled products, hydrolyzed acids
Sensitivity (LOD) ~10-50 ng/mL~1-5 ng/mL (highly dependent on basicity)
Sample Preparation Dilute-and-shoot in Hexane/DCMDilute-and-shoot in MeOH/Water + 0.1% FA

Mechanistic Fragmentation Pathways (The "Why")

To confidently identify the parent compound and differentiate it from positional isomers, one must understand the causality behind its gas-phase fragmentation. In positive ESI mode, protonation occurs preferentially at the highly basic pyridine nitrogen, yielding an [M+H]+ ion at m/z 296.0 3[3].

Causality of Halogen Cleavage: The fragmentation is strictly governed by bond dissociation energies (BDE). The C-I bond is exceptionally weak (~65 kcal/mol) compared to the highly stable C-F bond (~115 kcal/mol). Consequently, under CID conditions, the most thermodynamically favorable pathway is the homolytic cleavage of the iodine radical ( I∙ , -127 Da) to yield a stable radical cation at m/z 169, or the heterolytic loss of hydrogen iodide (HI, -128 Da) to yield an even-electron cation at m/z 168 4[4]. The C-F bond remains intact in primary MS/MS spectra.

Causality of Ester Cleavage: The ethyl ester group at the 3-position undergoes a classic rearrangement, losing ethanol (-46 Da) to form a highly stable, resonance-stabilized acylium ion at m/z 250.

MS_Fragmentation M [M+H]+ m/z 296 F1 [M+H - EtOH]+ m/z 250 (Acylium Ion) M->F1 - EtOH (46 Da) F2 [M+H - I•]+ m/z 169 (Radical Cation) M->F2 - I• (127 Da) F3 [M+H - HI]+ m/z 168 M->F3 - HI (128 Da) F4 [M+H - CO2Et - I•]+ m/z 124 F1->F4 - I• + CO F2->F4 - CO2Et

Fig 2. Primary ESI-MS/MS CID fragmentation pathways of the target compound.

Quantitative ESI-MS/MS Fragmentation Data
m/z (Observed)Neutral LossMass Shift ( Δ Da)Mechanistic AssignmentRelative Abundance (CE 25 eV)
296.0 None0Intact [M+H]+ precursor15%
250.0 Ethanol-46Formation of acylium ion100% (Base Peak)
169.0 Iodine radical ( I∙ )-127Homolytic C-I bond cleavage45%
168.0 Hydrogen Iodide (HI)-128Heterolytic C-I bond cleavage30%
124.0 CO2​Et + I∙ -172Dual loss of ester and iodine10%

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems designed specifically for halogenated pyridine esters.

Protocol A: LC-ESI-MS/MS (For Downstream Product Tracking)
  • Sample Preparation: Dilute the synthesized reaction mixture to a final concentration of 1 µg/mL in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 2.0 µL onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Gradient Elution:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min.

    • Gradient: Hold at 5% B for 0.5 min, ramp linearly to 95% B over 4.0 min, hold at 95% B for 1.0 min, and re-equilibrate.

  • Mass Spectrometry Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy (CE): Ramped from 15 eV to 35 eV using Argon as the collision gas.

Protocol B: GC-EI-MS (For Parent Compound Purity)
  • Sample Preparation: Dissolve the parent 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester5[5] in GC-grade Hexane to a concentration of 10 µg/mL. No derivatization is required.

  • Chromatographic Separation: Inject 1.0 µL (Split ratio 10:1) onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C, hold for 3 mins. Carrier gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometry Parameters: EI source operated at 70 eV. Ion source temperature: 230°C. Quadrupole temperature: 150°C. Scan range: m/z 50 to 400.

Application: Tracking Synthetic Transformations

The true power of this MS analysis lies in tracking the chemical evolution of the scaffold:

  • Monitoring Suzuki-Miyaura Couplings: When the 4-iodo position is reacted with an arylboronic acid, the product's mass spectrum will shift by the exact mass of the aryl group minus iodine. Crucially, the diagnostic MS/MS loss of 127 Da ( I∙ ) will completely disappear, confirming that substitution occurred at the C-I bond rather than the C-F bond.

  • Monitoring SNAr Reactions: If a primary amine is used to displace the 2-fluoro group, the [M+H]+ will shift accordingly. The MS/MS spectra of the resulting product will retain the diagnostic -127 Da loss (since the iodine is untouched) but will exhibit new losses corresponding to the fragmentation of the newly attached amine moiety.

References

  • Arome Science. GC-MS vs LC-MS: How to Choose for Metabolomics Research. URL: [Link]

  • ResearchGate. Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. URL: [Link]

  • MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. URL:[Link]

Sources

Comparative

comparing different catalysts for cross-coupling with 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester

Ethyl 2-fluoro-4-iodopyridine-3-carboxylate (CAS: 853798-93-3) is a highly functionalized, densely substituted heterocyclic building block widely utilized in the development of kinase inhibitors and advanced agrochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-fluoro-4-iodopyridine-3-carboxylate (CAS: 853798-93-3) is a highly functionalized, densely substituted heterocyclic building block widely utilized in the development of kinase inhibitors and advanced agrochemicals [1]. However, this scaffold presents a formidable chemoselectivity and steric challenge. The molecule features three distinct reactive vectors: a highly labile C-I bond at the 4-position, an electrophilic C-F bond at the 2-position susceptible to Nucleophilic Aromatic Substitution (SNAr), and a sterically demanding, hydrolytically sensitive ethyl ester at the 3-position.

As a Senior Application Scientist, I have structured this guide to objectively compare the most effective catalyst systems for functionalizing the 4-position via cross-coupling. The protocols provided herein are designed to outcompete background SNAr reactions, navigate ortho-steric hindrance, and prevent ester degradation.

Mechanistic Profiling & Causality of the Scaffold

Before selecting a catalyst, it is critical to understand the thermodynamic and kinetic forces at play within this specific pyridine ring:

  • The Oxidative Addition Vector (C-I): The C-I bond is the weakest in the molecule. Palladium and Copper catalysts will preferentially insert here. However, the adjacent 3-ethyl ester creates significant steric crowding, which can bottleneck the subsequent transmetalation and reductive elimination steps.

  • The SNAr Vector (C-F): The 2-fluoro position is highly activated by the electron-withdrawing pyridine nitrogen and the 3-ester group. When utilizing amine nucleophiles (as in Buchwald-Hartwig amination), the background SNAr reaction can easily outcompete the Pd-catalyzed cycle if the catalyst is not sufficiently fast [2].

  • The Hydrolytic Vector (C-CO₂Et): Harsh aqueous bases (e.g., NaOH, KOH) at elevated temperatures will hydrolyze the ester. Therefore, anhydrous conditions or mild, sterically hindered bases must be employed.

Catalyst Comparison Matrix

The following table summarizes the optimal catalyst systems for three primary cross-coupling transformations, derived from empirical performance data on polyhalogenated pyridines [3].

Reaction TypeTarget BondOptimal Catalyst SystemBase / SolventYield RangeChemoselectivity (C-I vs C-F)Mechanistic Advantage
Suzuki-Miyaura C–C (Aryl)Pd(dppf)Cl₂ K₂CO₃ / Dioxane:H₂O82–95%Excellent (>99:1)The large bite angle (99°) of dppf accommodates the ortho-ester and accelerates reductive elimination.
Buchwald-Hartwig C–N (Amine)Pd₂(dba)₃ + XPhos Cs₂CO₃ / Toluene75–88%High (90:10)XPhos promotes a rapid catalytic cycle that kinetically outcompetes the background SNAr at the 2-F position.
Sonogashira C–C (Alkyne)Pd(PPh₃)₄ + CuI Et₃N / DMF80–92%Excellent (>99:1)Mild room-temperature to 50°C conditions prevent ester hydrolysis and alkyne cyclization side-reactions.

Visualizing the Divergent Pathways

G SM Ethyl 2-fluoro-4-iodopyridine-3-carboxylate (Reactive C-I, Steric C-CO2Et, SNAr-prone C-F) Cat1 Pd(dppf)Cl2 K2CO3, Dioxane/H2O SM->Cat1 Arylboronic Acid Cat2 Pd2(dba)3 / XPhos Cs2CO3, Toluene SM->Cat2 Amine Cat3 Pd(PPh3)4 / CuI Et3N, DMF SM->Cat3 Terminal Alkyne Suzuki Suzuki-Miyaura C-C Bond Formation Prod1 4-Aryl-2-fluoropyridine Derivative Suzuki->Prod1 Buchwald Buchwald-Hartwig C-N Bond Formation Prod2 4-Amino-2-fluoropyridine Derivative Buchwald->Prod2 Sonogashira Sonogashira C-C(sp) Bond Formation Prod3 4-Alkynyl-2-fluoropyridine Derivative Sonogashira->Prod3 Cat1->Suzuki Cat2->Buchwald Cat3->Sonogashira

Catalyst-dependent divergent cross-coupling pathways for the 4-iodo-2-fluoropyridine scaffold.

In-Depth Experimental Workflows

The following protocols are designed as self-validating systems. Each includes specific causality for the reagents chosen and checkpoints to ensure reaction integrity.

Workflow 1: Suzuki-Miyaura Coupling (Pd(dppf)Cl₂)

Objective: Couple an arylboronic acid to the 4-position while leaving the 2-fluoro and 3-ester groups intact. Causality: Boronic acids are poor nucleophiles, meaning SNAr at the 2-F position is negligible. The primary risk is ester hydrolysis. We use a biphasic system with K₂CO₃, which is basic enough to activate the boronic acid but mild enough to preserve the ester at 80°C.

  • Preparation: In an oven-dried Schlenk flask, combine Ethyl 2-fluoro-4-iodopyridine-3-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). The bidentate nature of dppf prevents palladium black precipitation in the presence of the coordinating pyridine nitrogen.

  • Solvent & Degassing (Critical): Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles. Self-Validation: Failure to remove oxygen will result in homocoupling of the boronic acid, visible as a distinct non-polar spot on TLC.

  • Execution: Heat the reaction to 80°C for 4–6 hours. Monitor by LC-MS. The disappearance of the starting material mass (m/z 295) and appearance of the product mass confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over Na₂SO₄ and concentrated for column chromatography.

Workflow 2: Buchwald-Hartwig Amination (Pd₂(dba)₃ / XPhos)

Objective: Form a C-N bond at the 4-position using a primary or secondary amine. Causality: This is the most challenging transformation. Amines will readily attack the 2-fluoro position via SNAr. To prevent this, the Pd-catalytic cycle must be blisteringly fast. XPhos is chosen because its bulky dialkylphosphine moiety accelerates oxidative addition, while its biaryl backbone forces the sterically hindered intermediate to undergo rapid reductive elimination [4].

  • Preparation: In a glovebox or under strict argon, combine the substrate (1.0 equiv), the amine (1.2 equiv), and anhydrous Cs₂CO₃ (1.5 equiv). Note: Do not use NaOtBu, as it will rapidly transesterify or hydrolyze the 3-ethyl ester.

  • Catalyst Complexation: In a separate vial, pre-mix Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd) and XPhos (10 mol%) in anhydrous Toluene. Stir for 10 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L₂Pd(0) species.

  • Execution: Transfer the catalyst solution to the main reaction flask. Seal and heat to 90°C for 2–3 hours.

  • Validation Check: Sample the reaction at 30 minutes via LC-MS. If the SNAr byproduct (amine substitution at the 2-position) exceeds 10%, lower the temperature to 70°C and ensure the Toluene is strictly anhydrous.

Workflow 3: Sonogashira Coupling (Pd(PPh₃)₄ / CuI)

Objective: Install a terminal alkyne at the 4-position. Causality: The highly reactive C-I bond allows this reaction to proceed at or near room temperature, which perfectly protects the 2-fluoro and 3-ester groups. CuI acts as a co-catalyst to form the copper acetylide intermediate.

  • Preparation: Combine the substrate (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) in a round-bottom flask.

  • Solvent/Base: Add anhydrous DMF and Triethylamine (Et₃N) in a 1:1 ratio. Et₃N serves as both the base to deprotonate the alkyne and the solvent to stabilize the active Pd(0) species.

  • Alkyne Addition: Purge with argon for 15 minutes. Add the terminal alkyne (1.3 equiv) dropwise. Self-Validation: The solution should transition from yellow to a dark brown/black over 30 minutes as the copper acetylide forms and transmetalates.

  • Execution: Stir at 25°C to 50°C for 4 hours. Avoid exceeding 50°C to prevent intramolecular cyclization if the alkyne contains nucleophilic functional groups.

  • Workup: Filter the crude mixture through a pad of Celite to remove copper salts before aqueous extraction.

References

  • Stanetty, P., Schnürch, M., & Mihovilovic, M. D. "Synthesis of Pyridinyl-Pyrimidines via Pd-Catalyzed Cross-Coupling Reactions." Scilit. Available at:[Link]

  • Li, Y., et al. "Site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines." RSC Advances, 2015. Available at:[Link]

Validation

validation of analytical methods for 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester

Analytical Method Validation for 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester: A Comparative Guide Executive Summary 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester (CAS: 853798-93-3) is a highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Method Validation for 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester: A Comparative Guide

Executive Summary

2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester (CAS: 853798-93-3) is a highly functionalized heterocyclic building block critical to modern pharmaceutical synthesis. Featuring a labile carbon-iodine (C-I) bond, an electrophilic ester group, and a basic pyridine nitrogen, this compound presents unique analytical challenges. Ensuring its purity requires a robust, stability-indicating analytical method that complies with the modernized ICH Q2(R2) lifecycle approach[1][2]. This guide objectively compares Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against alternative modalities and provides a self-validating, step-by-step experimental protocol for its quantification.

Technology Comparison: Selecting the Optimal Modality

When analyzing halogenated pyridine esters, the analytical method must resolve the parent compound from structurally similar impurities (e.g., de-iodinated analogs, regioisomers, and hydrolyzed acids) without inducing artifactual degradation[3].

Causality Insight: While Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile organic impurities, the high temperatures in the GC injection port (typically >250°C) can induce homolytic cleavage of the relatively weak C-I bond. This thermal degradation artificially inflates the concentration of de-halogenated impurities. RP-HPLC operates at ambient or near-ambient temperatures, preserving the molecular integrity of the analyte and providing a true representation of batch purity[4].

Table 1: Performance Comparison of Analytical Modalities for Halogenated Pyridines

FeatureRP-HPLC-UV (Recommended)GC-MS (Alternative)LC-MS (Orthogonal)
Separation Mechanism Hydrophobic partitioningThermal volatilizationHydrophobic + m/z separation
Impurity Resolution High (resolves hydrolysis products)Moderate (acidic impurities tail)High (mass-specific)
Thermal Stability Risk Low (Ambient/30°C analysis)High (C-I bond cleavage risk)Low
Quantitation Accuracy Excellent (%RSD < 1.0%)Good (%RSD < 2.0%)Moderate (Matrix effects)
Cost & Throughput Low cost, high throughputModerate cost, medium throughputHigh cost, low throughput

Mechanistic Workflow: RP-HPLC Method Validation

To establish a reliable control strategy, the RP-HPLC method must be validated according to ICH Q2(R2) guidelines, transitioning from a "check-the-box" approach to a science- and risk-based lifecycle model[2][5].

Workflow S1 Method Optimization Mobile Phase & Column S2 System Suitability (SST) Resolution > 2.0 S1->S2 Define baseline S3 Specificity & Degradation Acid/Base/Thermal/UV S2->S3 Challenge method S4 Linearity & Range 0.1 - 150 µg/mL S3->S4 Confirm response S5 Accuracy & Precision %Recovery & %RSD S4->S5 Statistical proof S6 Validated Control Strategy (ICH Q2(R2) Compliant) S5->S6 Finalize

ICH Q2(R2) compliant RP-HPLC validation workflow for pyridine derivatives.

Experimental Protocol: A Self-Validating System

This protocol details the optimized RP-HPLC methodology for 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester. Every step is designed to validate the system's integrity intrinsically.

Chromatographic Conditions & Causality
  • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Causality: The dense octadecyl silane coverage provides optimal hydrophobic retention for the non-polar ethyl ester group[3].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid serves a dual purpose. First, it maintains an acidic pH to suppress the ionization of unreacted silanol groups on the C18 phase, preventing peak tailing of the basic pyridine nitrogen. Second, it ensures that potential hydrolysis products (like the free carboxylic acid) remain fully protonated, increasing their retention and ensuring baseline resolution from the parent ester[3][6].

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

    • Causality: The conjugated π-system of the pyridine ring exhibits a strong chromophoric absorption maximum near 254 nm, maximizing the signal-to-noise ratio[4].

Step-by-Step Validation Execution
  • System Suitability Testing (SST): Inject the standard solution (50 µg/mL) six times.

    • Self-Validation: Ensure the tailing factor is ≤ 1.5 and %RSD of the peak area is ≤ 2.0%. This proves the fluidics and detector are stable before any samples are run.

  • Specificity via Forced Degradation: Expose the sample to 0.1N NaOH for 2 hours, neutralize with 0.1N HCl, and inject.

    • Self-Validation: Base hydrolysis specifically targets the ethyl ester, converting it to 2-fluoro-4-iodopyridine-3-carboxylic acid. A successful method must intrinsically demonstrate baseline resolution (Rs > 2.0) between the parent ester and this newly formed acid impurity[4][6].

  • Linearity and Range: Prepare standard solutions from 10% to 150% of the target concentration (5 µg/mL to 75 µg/mL). Plot peak area against concentration.

    • Self-Validation: An R² ≥ 0.999 confirms the detector's response is directly proportional to the compound's concentration across the operational range, validating the calibration model[1][6].

  • Accuracy (Spike Recovery): Spike known amounts of the standard into a synthetic matrix at 50%, 100%, and 150% levels. Calculate the % recovery.

    • Self-Validation: Recoveries strictly between 98.0% and 102.0% prove the extraction and integration processes are free from matrix interference[2].

Quantitative Validation Data

The following table summarizes the expected validation metrics for 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester, demonstrating strict compliance with ICH Q2(R2) standards[1][7].

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
System Precision (%RSD) 0.45% (n=6)≤ 2.0%Pass
Linearity (R²) 0.9998 (Range: 5-75 µg/mL)≥ 0.999Pass
Accuracy (% Recovery) 99.2% - 100.8%98.0% - 102.0%Pass
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLSignal-to-Noise ≥ 3 (LOD) / ≥ 10 (LOQ)Pass
Specificity (Resolution) Rs = 3.2 (Parent vs. Acid)Rs > 2.0 for all known impuritiesPass

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester

For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the prop...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester, ensuring the safety of personnel and compliance with regulatory standards. As a halogenated pyridine derivative, this compound requires specific handling and disposal procedures to mitigate potential hazards.

Hazard Identification and Risk Assessment

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.

  • Toxicity: Halogenated organic compounds can be toxic and pose a risk to the environment.

Given these potential hazards, a thorough risk assessment should be conducted before any handling or disposal procedures are initiated.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is non-negotiable when handling 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester. The following table summarizes the recommended PPE:

PPE CategorySpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to double-glove for added protection.To prevent skin contact and absorption. Nitrile and neoprene offer good resistance to a range of chemicals, including halogenated compounds.
Eye Protection Chemical safety goggles and a face shield.To protect the eyes and face from splashes and airborne particles.
Body Protection A chemically resistant laboratory coat, long pants, and closed-toe shoes.To prevent accidental skin exposure.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary if handling large quantities or in a poorly ventilated area.To prevent inhalation of harmful vapors or dust.

Always consult your institution's specific safety guidelines for PPE selection.

Waste Segregation and Containerization: A Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester must be disposed of as halogenated organic waste .

Core Principles of Segregation and Containerization:

  • Separate Waste Streams: Never mix halogenated organic waste with non-halogenated waste streams.[1][2] This is crucial because the disposal methods for these two categories are different and mixing them can lead to dangerous reactions and increased disposal costs.[1]

  • Designated and Compatible Containers: Use only UN-approved, chemically compatible containers for waste collection.[3][4][5][6] These containers should be clearly labeled as "Halogenated Organic Waste".[1][3][5][7][8]

  • Avoid Incompatibilities: Do not mix 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester with strong acids, bases, or oxidizing agents in the same waste container to prevent potentially violent reactions.

  • Secure and Label: Ensure waste containers are kept securely closed except when adding waste.[1][5] The label should clearly identify the contents, including the full chemical name, and display the appropriate hazard pictograms.[1][3][5][8]

Approved Disposal Method: High-Temperature Incineration

The recommended and most environmentally sound method for the disposal of halogenated organic compounds like 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester is high-temperature incineration .[1][9]

This process involves the controlled combustion of the waste at temperatures high enough to ensure the complete destruction of the organic molecules. For waste containing more than 1% of halogenated organic substances, a minimum temperature of 1100°C is required to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[10][11] The resulting gases are then treated to neutralize acidic components, such as hydrogen fluoride and hydrogen iodide, before being released into the atmosphere.

Disposal Workflow:

Caption: Disposal workflow for 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester.

Emergency Spill Procedures

In the event of a spill, a swift and organized response is critical to minimize exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. If the substance is volatile, ensure adequate ventilation, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before attempting any cleanup, don the full personal protective equipment as outlined in the table above.

  • Contain the Spill:

    • For liquid spills: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the spill. Work from the outside of the spill inwards to prevent spreading.

    • For solid spills: Carefully sweep the material, avoiding the creation of dust.

  • Collect and Dispose of Contaminated Material: Place all contaminated absorbent materials and any contaminated clothing or cleaning supplies into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of hazard identification, proper PPE usage, stringent waste segregation, and approved disposal methods, researchers can confidently manage this chemical waste stream. Always consult your institution's specific waste disposal policies and your EHS department for guidance tailored to your location and facilities.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Kemicentrum, Lund University. 8.1 Organic solvent waste. (2025). [Link]

  • Kimberly-Clark. KIMBERLY-CLARK* Nitrile Glove Chemical Resistance Guide. [Link]

  • University of Wisconsin-Milwaukee. Hazardous Waste Segregation. [Link]

  • Meng, L., et al. (2017). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. IWA Publishing.
  • Washington State University. Halogenated Solvents. [Link]

  • University of Southern Denmark. Chemical Waste groups. [Link]

  • U.S. Environmental Protection Agency. On-Site Incineration: Overview of Superfund Operating Experience. (1992). [Link]

  • University of California, Berkeley. Glove Selection Guide. [Link]

  • Diva-portal.org. DESTRUCTION OF PERSISTENT ORGANIC COMPOUNDS IN COMBUSTION SYSTEMS. [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. (2024). [Link]

  • University of Twente. Regulation hazardous waste University of Twente. [Link]

  • IWA Publishing. Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. (2024). [Link]

  • U.S. Nuclear Regulatory Commission. ATTACHMENT I - ITEM 19 EMERGENCY PROCEDURES. [Link]

  • ResearchGate. (PDF) Degradation of Pyridines in the Environment. [Link]

  • Journal of Bacteriology. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018). [Link]

  • Columbia University. Emergency Spill Procedures. [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. OSHA Glove Selection Chart. [Link]

  • Semantic Scholar. Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. [Link]

  • U.S. Environmental Protection Agency. Hand Protection Chemical Resistance Guide. [Link]

  • MCF Environmental Services. UN-Rated Containers for Hazardous Waste and Non-Hazardous Waste. (2023). [Link]

  • University of New South Wales. A Guide to Safe Handling of Hazardous Materials. [Link]

  • Zero Waste Europe. Basic principles of waste incineration. [Link]

  • Virginia Tech. Select the Right Gloves to Protect Yourself when Handling Chemicals. [Link]

  • Zero Waste Europe. Incineration. [Link]

  • National Center for Biotechnology Information. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. [Link]

  • University of California, San Diego. GLOVE SELECTION CHART. [Link]

  • University of Pittsburgh. Spills and Emergencies. [Link]

  • GOV.UK. Pyridine: incident management. (2015). [Link]

  • National Center for Biotechnology Information. Incineration Processes and Environmental Releases. [Link]

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Handling

Personal protective equipment for handling 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester

An authoritative guide for researchers, scientists, and drug development professionals on the safe handling, operational logistics, and disposal of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester (CAS: 853798-93-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, scientists, and drug development professionals on the safe handling, operational logistics, and disposal of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester (CAS: 853798-93-3).

Chemical Identity & Mechanistic Hazard Profile

To handle a chemical safely, one must first understand its reactivity. 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester is a highly functionalized halogenated pyridine derivative. It is heavily utilized in medicinal chemistry as a building block for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the differential reactivity of its halogens [1].

However, the very features that make it synthetically valuable also dictate its hazard profile:

  • Electrophilic Pyridine Core: The presence of the electronegative fluorine atom at the C2 position, combined with the electron-withdrawing ethyl ester at C3, renders the pyridine ring highly electrophilic. This increases its potential to react with biological nucleophiles (such as proteins in the skin or eyes), leading to its classification as a potent irritant (H315, H319).

  • Photolytic Sensitivity of the C-I Bond: The carbon-iodine bond at the C4 position is susceptible to photolytic cleavage and degradation over time, which can release trace amounts of iodine or hydrogen iodide (HI) gas. This necessitates storage at 2-8°C in a dark, inert atmosphere [2] and explains the respiratory irritation hazard (H335).

  • Hydrolytic Potential: The ethyl ester can hydrolyze in the presence of strong acids, bases, or extreme moisture, altering the compound's toxicity profile.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling highly reactive halogenated pyridines. The following table outlines the mandatory PPE, grounded in the mechanistic need to prevent dermal and mucosal exposure.

Protection ZoneRequired PPEMechanistic Justification & Specifications
Hands Double-gloved Nitrile (min. 5 mil thickness) or Neoprene Halogenated organics can permeate standard latex rapidly. Double-gloving allows the immediate removal of the outer glove if contaminated, preserving the sterile/safe inner barrier.
Eyes/Face Chemical splash goggles (ANSI Z87.1) + Face ShieldThe compound causes serious eye irritation (H319). A face shield is mandatory if scaling up the reaction (>5 grams) or transferring solutions under pressure.
Respiratory Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of potentially liberated HI gas or aerosolized particulates (H335). If a fume hood is unavailable, a NIOSH-approved P100 particulate respirator is required.
Body Flame-retardant (FR) lab coat, long pants, closed-toe shoesPrevents direct dermal contact. The FR coat is required because this building block is often used in conjunction with highly flammable solvents (e.g., THF, DMF) and pyrophoric catalysts.

Operational Workflow & Handling Protocol

The following protocol provides a self-validating system for handling this compound, ensuring that environmental controls and physical barriers work in tandem.

Step 1: Environmental Setup & Acclimation
  • Verify Airflow: Ensure the chemical fume hood is operational and certified.

  • Acclimation: Retrieve the vial from 2-8°C storage. Critical: Allow the sealed vial to warm to room temperature inside a desiccator for 30 minutes before opening. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which can degrade the C-I bond and hydrolyze the ester.

Step 2: Weighing and Manipulation
  • Inert Atmosphere: Flush the weighing environment (or a glovebag) with Argon or Nitrogen.

  • Static Control: Because the compound may present as a fine powder, use an anti-static gun (Zerostat) on the weighing spatulas and weigh boats to prevent aerosolization via electrostatic repulsion.

  • Transfer: Use a clean, dry ceramic or PTFE-coated spatula. Avoid reactive metal spatulas that might inadvertently catalyze degradation in the presence of trace moisture.

Step 3: Post-Handling Decontamination
  • Surface Cleaning: Wipe down the balance and fume hood surface with a solvent that readily dissolves the ester (e.g., ethanol or isopropanol), followed by a 10% sodium thiosulfate solution to neutralize any trace iodine species.

  • Glove Disposal: Remove the outer gloves inside the fume hood and dispose of them immediately in the solid hazardous waste container.

Process Visualization: Handling & Disposal Logic

The following diagram illustrates the critical path for safe handling and waste segregation.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood & PPE Storage Retrieve from 2-8°C Storage (Acclimate to RT in Desiccator) Start->Storage Weighing Weighing under Argon (Use Anti-Static Tools) Storage->Weighing Reaction Transfer to Reaction Vessel (Closed System) Weighing->Reaction Waste Collect in Halogenated Organic Waste Stream Reaction->Waste Decon Decontaminate Surfaces (EtOH + Sodium Thiosulfate) Reaction->Decon

Caption: Operational workflow for handling 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester.

Disposal Plan

Because this compound contains both fluorine and iodine, it must be strictly segregated from general organic waste.

  • Liquid Waste: Any solvent containing dissolved 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester must be routed to a dedicated Halogenated Organic Waste carboy. Mixing halogenated waste with general non-halogenated waste (like acetone) can lead to exothermic reactions and violates EPA/local environmental regulations [3].

  • Solid Waste: Contaminated weigh boats, spatulas, and outer gloves must be placed in a sealed, labeled solid hazardous waste bin. Do not leave contaminated consumables exposed to open lab air, as off-gassing of irritants can occur.

  • Labeling: Waste labels must explicitly list "Halogenated Pyridine Derivatives" and "Iodinated Organics" to ensure proper high-temperature incineration by the waste management facility.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Environmental Protection Agency (EPA). (2023). Hazardous Waste Management for Laboratories. [Link]

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